2-Formylthiophene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVOFBIHFFUPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Formylthiophene-3-sulfonyl chloride
An In-depth Technical Guide to 2-Formylthiophene-3-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Formylthiophene-3-sulfonyl chloride is a bifunctional heterocyclic compound possessing significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a highly reactive sulfonyl chloride group and a synthetically malleable aldehyde function on a thiophene scaffold offers a unique platform for the synthesis of complex molecular architectures. Thiophene derivatives are well-established isosteres of benzene rings in drug design, often improving potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic strategy, expected spectral characteristics, and the anticipated chemical reactivity of 2-Formylthiophene-3-sulfonyl chloride. The protocols and analyses presented herein are grounded in established chemical principles and data from structurally related compounds, offering a predictive yet robust framework for researchers and drug development professionals.
Molecular Structure and Predicted Physicochemical Properties
The unique arrangement of an electron-withdrawing sulfonyl chloride group and a formyl group on the thiophene ring dictates the molecule's electronic properties and reactivity. The structure combines the functionalities of an aromatic aldehyde and a sulfonyl chloride, making it a potent electrophilic reagent at two distinct sites.
Figure 1: Chemical structure of 2-Formylthiophene-3-sulfonyl chloride.
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₅H₃ClO₃S₂ | Derived from structure. |
| Molecular Weight | 210.66 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to light yellow solid | Based on related compounds like thiophene-3-sulfonyl chloride (solid)[2] and 2-thiophenesulfonyl chloride (solid).[3] |
| Melting Point | > 44 °C | Expected to be higher than thiophene-3-sulfonyl chloride (44 °C) due to increased molecular weight and potential for stronger intermolecular interactions.[2] |
| Boiling Point | > 101-103 °C (at reduced pressure) | Expected to be significantly higher than thiophene-3-sulfonyl chloride due to the addition of the polar formyl group.[2] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (DMF, DMSO). Reactive with protic solvents (water, alcohols). | General solubility for sulfonyl chlorides.[4] The polar aldehyde group should enhance solubility in polar aprotic solvents. |
| Density | ~1.6 g/cm³ | Interpolated from the density of thiophene-3-sulfonyl chloride (1.58 g/cm³).[2] |
Proposed Synthesis Strategy: Electrophilic Chlorosulfonation
The most direct and industrially scalable approach to synthesizing aryl sulfonyl chlorides is through electrophilic substitution using chlorosulfonic acid (ClSO₃H).[4] The starting material of choice would be 2-formylthiophene, which is commercially available. The formyl group is an electron-withdrawing, meta-directing group. However, in five-membered heterocycles like thiophene, the directing effects are more complex. The sulfur atom strongly activates the C2 and C5 positions towards electrophilic attack. Since the C2 position is blocked, substitution is expected to occur at the C5 or C3 positions. The electron-withdrawing nature of the aldehyde will deactivate the ring, particularly the C3 and C5 positions, but substitution is still feasible under forcing conditions.
Sources
Navigating the Synthesis and Application of 2-Formylthiophene-3-sulfonyl Chloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Niche Thiophene Derivative
The thiophene nucleus is a cornerstone in medicinal chemistry, lauded for its versatile biological activities that have led to numerous FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to anticancer and antipsychotic medications. Within this valuable class of compounds, substituted thiophene sulfonyl chlorides serve as critical building blocks for the synthesis of sulfonamides, a pharmacophore of immense importance in drug discovery.[2]
This guide focuses on a specific, and likely novel, derivative: 2-Formylthiophene-3-sulfonyl chloride . While a dedicated CAS number for this compound is not readily found in major chemical databases, its potential as a synthetic intermediate is significant. The presence of a reactive aldehyde at the 2-position and a sulfonyl chloride at the 3-position offers orthogonal reactivity, enabling sequential and selective modifications. This dual functionality opens avenues for creating diverse molecular scaffolds, particularly for the synthesis of complex sulfonamides with potential therapeutic applications.
This document serves as a forward-looking technical guide for researchers interested in the synthesis, characterization, and application of this promising, yet underexplored, chemical entity. We will delve into its theoretical chemical identity, propose a robust synthetic pathway, and outline a detailed experimental protocol for its preparation and subsequent derivatization, providing the necessary insights for its incorporation into drug discovery programs.
Chemical Identity and Predicted Properties
Due to the apparent novelty of 2-Formylthiophene-3-sulfonyl chloride, experimentally determined properties are not available. However, we can predict its key chemical identifiers and properties based on the well-characterized parent molecule, 2-formylthiophene, and related thiophene sulfonyl chloride isomers.
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | 2-Formylthiophene-3-sulfonyl chloride | Based on standard nomenclature rules. |
| Molecular Formula | C₅H₃ClO₃S₂ | Derived from the chemical structure. |
| Molecular Weight | 210.66 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid or oil | Based on related compounds like 2-thiophenesulfonyl chloride.[3] |
| Solubility | Likely soluble in chlorinated organic solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate). Expected to be insoluble in water, with which it would likely react. | General solubility characteristics of sulfonyl chlorides. |
| Reactivity | The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and water. The aldehyde group can undergo typical reactions like reductive amination, oxidation, and olefination. | Fundamental principles of organic chemistry. |
Note: The absence of a readily available CAS number suggests that this compound may not be commercially available and requires de novo synthesis. Researchers should perform thorough characterization (NMR, IR, Mass Spectrometry) upon synthesis to confirm its identity.
Proposed Synthetic Pathway: Chlorosulfonation of 2-Formylthiophene
The most direct and logical approach to synthesize 2-Formylthiophene-3-sulfonyl chloride is through the electrophilic aromatic substitution of 2-formylthiophene using chlorosulfonic acid. This method is a standard procedure for the preparation of aryl sulfonyl chlorides.[4]
However, the regioselectivity of this reaction is a critical consideration. The formyl group at the 2-position is a deactivating and meta-directing group. In the case of thiophene, the "meta" position is the 4-position. Conversely, the sulfur atom of the thiophene ring strongly directs electrophilic substitution to the 2- and 5-positions. When the 2-position is blocked, the 5-position is the next most favored site. Therefore, the chlorosulfonation of 2-formylthiophene is expected to yield a mixture of isomers, primarily the 4-sulfonyl and 5-sulfonyl chlorides. The desired 3-sulfonyl chloride would likely be a minor product, if formed at all, through this direct route.
A more plausible, albeit multi-step, approach would be required to achieve the desired 2,3-substitution pattern, potentially involving protection of the aldehyde, directed lithiation, and subsequent reaction with sulfur dioxide and an oxidizing chlorinating agent.
For the purpose of this guide, we will present a detailed protocol for the direct chlorosulfonation, which serves as a foundational experiment to understand the reactivity of 2-formylthiophene and to isolate and characterize the resulting isomers.
Experimental Workflow: Synthesis of Thiophene Sulfonyl Chlorides from 2-Formylthiophene
Caption: Proposed workflow for the synthesis of sulfonyl chloride derivatives from 2-formylthiophene.
Detailed Experimental Protocol: Synthesis and Derivatization
Part 1: Synthesis of Isomeric 2-Formylthiophene Sulfonyl Chlorides
Objective: To synthesize a mixture of isomeric 2-formylthiophene sulfonyl chlorides via chlorosulfonation of 2-formylthiophene.
Materials:
-
2-Formylthiophene (CAS 98-03-3)[5]
-
Chlorosulfonic acid (CAS 7790-94-5)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.
-
Addition of Reagent: Carefully add an excess of chlorosulfonic acid (e.g., 5 equivalents) to the flask.
-
Substrate Addition: While maintaining the temperature at 0 °C, add 2-formylthiophene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, an oil or solid, will likely be a mixture of isomers. Purify the mixture using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the different sulfonyl chloride isomers.
Rationale: This standard chlorosulfonation procedure is effective for many aromatic compounds.[4] The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Quenching on ice is a standard method to decompose the excess reagent and precipitate the less water-soluble product. The subsequent work-up is designed to isolate and purify the organic product.
Part 2: Synthesis of a Sulfonamide Derivative
Objective: To demonstrate the utility of the synthesized 2-formylthiophene sulfonyl chloride as a building block by reacting it with an amine to form a sulfonamide.
Materials:
-
Isolated 2-formylthiophene sulfonyl chloride isomer
-
A primary or secondary amine (e.g., aniline)
-
Triethylamine (Et₃N) or pyridine as a base
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the isolated 2-formylthiophene sulfonyl chloride isomer (1 equivalent) in dichloromethane in a round-bottom flask.
-
Addition of Amine and Base: Add the amine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide derivative.
Rationale: The reaction of a sulfonyl chloride with an amine is the most common method for the synthesis of sulfonamides.[2] A base is required to neutralize the HCl generated during the reaction. This protocol provides a general framework that can be adapted for a wide range of amines, showcasing the potential for creating a library of novel sulfonamide compounds.
Logical Relationship: From Starting Material to Final Derivative
Caption: Synthetic pathway from 2-formylthiophene to a sulfonamide derivative.
Conclusion and Future Outlook
While 2-Formylthiophene-3-sulfonyl chloride appears to be a novel or less-characterized compound, its potential as a versatile building block in medicinal chemistry is undeniable. The orthogonal reactivity of the aldehyde and sulfonyl chloride functionalities provides a platform for the synthesis of complex molecules with diverse substitution patterns. The protocols and theoretical framework presented in this guide offer a starting point for researchers to synthesize, characterize, and explore the applications of this promising intermediate. Further investigation into regioselective synthetic methods will be crucial to unlock the full potential of this and other specifically substituted thiophene derivatives in the quest for new therapeutic agents.
References
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(50), 18235-18239. Retrieved from [Link]
-
Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378. (n.d.). PubChem. Retrieved from [Link]
-
3-formylthiophene-2-sulfonyl chloride (C5H3ClO3S2). (n.d.). PubChemLite. Retrieved from [Link]
-
2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride | CAS 59337-92-7. (n.d.). P212121 Store. Retrieved from [Link]
-
2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518. (n.d.). PubChem. Retrieved from [Link]
-
The reactions of some thiophene sulfonyl derivatives. (1981). Phosphorus and Sulfur and the Related Elements, 10(1), 103-113. Retrieved from [Link]
-
Thiophenol. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(3), 649-673. Retrieved from [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1974). Phosphorus and Sulfur and the Related Elements, 8(1), 55-58. Retrieved from [Link]
-
2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
Stability of thiophene-based sulfonyl chlorides in ambient conditions
Executive Summary
Thiophene-based sulfonyl chlorides are critical electrophilic intermediates in the synthesis of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, loop diuretics). However, they exhibit a distinct stability profile compared to their benzene analogues. While benzenesulfonyl chloride is a robust liquid stable at room temperature, thiophene-2-sulfonyl chloride and its derivatives are prone to rapid hydrolytic degradation and thermal desulfonylation .
This guide provides a mechanistic understanding of these instability pathways and establishes a self-validating protocol for their handling, storage, and application in medicinal chemistry.
Part 1: Mechanistic Underpinnings of Instability
To master the handling of thiophene sulfonyl chlorides, one must understand the electronic forces at play. The instability stems from the electron-rich nature of the thiophene ring coupled with the high electrophilicity of the sulfonyl group .
The Electronic Paradox
Thiophene is a
-
Inductive Effect: The -SO₂Cl group pulls electron density from the ring, destabilizing the C-S bond compared to benzene analogues.
-
Geometry: The bond angle distortion in the 5-membered ring creates strain that can lower the activation energy for the extrusion of sulfur dioxide (SO₂).
Decomposition Pathways
Two primary mechanisms drive the degradation of these reagents under ambient conditions.
A. Hydrolysis (Moisture Sensitivity)
This is the most common failure mode. Water attacks the sulfur center, displacing chloride.
-
Kinetic Driver: The reaction is often autocatalytic; the generated HCl increases the ionic strength and can protonate the sulfonyl oxygen, making the sulfur more electrophilic.
-
Observation: The solid turns into a "wet paste" or liquid oil (if the sulfonic acid is hygroscopic).
B. Thermal Desulfonylation (SO₂ Extrusion)
Unlike benzenesulfonyl chlorides, heteroaromatic sulfonyl chlorides can lose SO₂ upon heating, generating the corresponding chloro-heterocycle.
-
Risk Factor: This pathway is often triggered during distillation or prolonged storage above 25°C.
Visualization: Decomposition Logic
Figure 1: Dual decomposition pathways for thiophene-based sulfonyl chlorides. Hydrolysis is the primary ambient risk, while desulfonylation occurs under thermal stress.
Part 2: Comparative Stability Data
The following table synthesizes relative stability data to guide reagent selection and handling.
| Feature | Benzenesulfonyl Chloride | 2-Thiophenesulfonyl Chloride | 3-Thiophenesulfonyl Chloride |
| Physical State (RT) | Liquid | Solid (mp 30-32°C) | Solid (mp 46-48°C) |
| Hydrolytic Half-Life | Days (in neutral water) | Hours (in neutral water) | Hours (slightly more stable than 2-isomer) |
| Thermal Limit | Stable > 200°C | Decomposes > 100°C | Decomposes > 110°C |
| Storage Class | Ambient, Dry | Refrigerate (2-8°C) | Refrigerate (2-8°C) |
| Primary Risk | Skin Corrosion | Rapid Hydrolysis / HCl gas | Rapid Hydrolysis |
Key Insight: The 2-position is electronically linked to the sulfur atom of the ring. This makes 2-thiophenesulfonyl chloride generally less stable and more reactive than the 3-isomer due to the direct conjugation with the ring sulfur's lone pair [1, 2].
Part 3: Best Practice Protocols
Storage and Handling (The "Cold & Dry" Rule)
-
Temperature: Store at 2–8°C for active use; -20°C for long-term banking.
-
Atmosphere: Must be stored under Argon or Nitrogen . The headspace of the container should be purged after every use.
-
Container: Teflon-lined caps are mandatory. HCl gas evolved from minor decomposition can corrode metal caps, compromising the seal.
Synthesis & Work-up: The "Flash" Protocol
When synthesizing these compounds (e.g., via chlorosulfonation of thiophene), the work-up is the critical failure point.
The Protocol:
-
Quench: Pour the reaction mixture onto crushed ice (not water). The temperature must remain < 5°C.
-
Extraction: Use Dichloromethane (DCM) immediately. Avoid diethyl ether if possible (it absorbs water).
-
Drying: Dry the organic layer with MgSO₄ (Magnesium Sulfate) rather than Na₂SO₄. MgSO₄ is a faster drying agent, crucial for minimizing hydrolysis time.
-
Concentration: Rotary evaporate at < 30°C . Do not heat the bath to accelerate solvent removal.
Reaction Optimization (Schotten-Baumann vs. Anhydrous)
Avoid aqueous Schotten-Baumann conditions (Water/NaOH) for thiophene sulfonyl chlorides. The rate of hydrolysis competes too aggressively with amine coupling.
Recommended System:
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (cat).
-
Temperature: 0°C to RT.
Visualization: The "Flash" Work-up Workflow
Figure 2: Optimized "Flash" work-up protocol to maximize yield and minimize hydrolytic degradation.
Part 4: Troubleshooting & Mitigation
| Observation | Diagnosis | Corrective Action |
| White fumes upon opening bottle | HCl release due to hydrolysis. | Purge with Argon immediately. If solid is sticky, recrystallize from dry hexane/DCM (if 2-isomer) or discard if heavily degraded. |
| Low Yield in Amidation | Competitive hydrolysis. | Switch from aqueous base to DCM/Pyridine . Ensure amine is added before the sulfonyl chloride if possible. |
| Darkening of Solid | Thermal decomposition / Polymerization. | Check storage temp. If stored > RT, the compound may have desulfonylated. Check NMR for chlorothiophene signals. |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thiophenesulfonyl chloride. Merck KGaA. Link
-
Fisher Scientific. (2023). Safety Data Sheet: Benzo[b]thiophene-2-sulfonyl chloride. Thermo Fisher Scientific. Link
-
Arcoria, A., et al. (1974).[1] Reaction kinetics of 3-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691.[1] Link
-
BenchChem. (2025).[2] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Technical Support Center. Link
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Link
Sources
The Versatile Scaffold: A Technical Guide to 2-Formylthiophene-3-sulfonyl Chloride in Medicinal Chemistry
Foreword: The Thiophene Moiety as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the thiophene nucleus holding a distinguished position.[1] Its structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur heteroatom, makes it a "privileged scaffold" in the design of novel therapeutic agents.[2] Thiophene-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, leading to their incorporation into numerous FDA-approved drugs.[3] This guide delves into a specific, highly reactive, and versatile thiophene derivative: 2-Formylthiophene-3-sulfonyl chloride. The presence of two key functional groups—an aldehyde at the 2-position and a sulfonyl chloride at the 3-position—renders this molecule a powerful building block for the synthesis of diverse compound libraries with significant potential in drug discovery programs.
Synthesis and Reactivity of 2-Formylthiophene-3-sulfonyl Chloride
The strategic importance of 2-Formylthiophene-3-sulfonyl chloride lies in its bifunctional nature, offering orthogonal reactivity that can be exploited for the divergent synthesis of complex molecules.
Proposed Synthesis
While a definitive, step-by-step protocol for the synthesis of 2-Formylthiophene-3-sulfonyl chloride is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be postulated based on established organosulfur chemistry. A common method for the preparation of sulfonyl chlorides is through chlorosulfonation of the corresponding sulfonic acid or by direct chlorosulfonation of an aromatic ring.[4]
A Representative Synthetic Protocol:
A potential route could involve the direct chlorosulfonation of 2-formylthiophene. However, the formyl group is sensitive to strong oxidizing and acidic conditions. A more controlled approach would be to first introduce the sulfonyl group and then the formyl group, or to protect the formyl group prior to chlorosulfonation.
Step-by-Step Methodology (Hypothetical):
-
Protection of the Formyl Group: 2-Formylthiophene can be reacted with a suitable protecting group, such as ethylene glycol in the presence of an acid catalyst, to form the corresponding acetal. This protects the aldehyde from the harsh conditions of the subsequent chlorosulfonation step.
-
Chlorosulfonation: The protected 2-formylthiophene is then treated with chlorosulfonic acid at low temperatures.[5] This electrophilic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the thiophene ring, likely at the 3-position due to the directing effects of the protected formyl group and the sulfur atom in the ring.
-
Deprotection: The protecting group is subsequently removed under mild acidic conditions to regenerate the formyl group, yielding the final product, 2-Formylthiophene-3-sulfonyl chloride.
-
Purification: The crude product would then be purified using standard techniques such as column chromatography or recrystallization.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-Formylthiophene-3-sulfonyl chloride.
Chemical Reactivity: A Tale of Two Functional Groups
The true synthetic utility of 2-Formylthiophene-3-sulfonyl chloride stems from the distinct reactivity of its two functional groups.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic moiety and a superb leaving group. Its primary reaction is with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[6][7] This reaction is the cornerstone of the synthesis of a vast array of biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
The Formyl Group (-CHO): The aldehyde group is a versatile handle for a multitude of chemical transformations. It can undergo:
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
-
Aldol Condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound.
-
Oxidation: Conversion to a carboxylic acid.
-
Reduction: Conversion to a primary alcohol.
-
The orthogonality of these two functional groups allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting material for combinatorial chemistry and the generation of diverse compound libraries.
Applications in Medicinal Chemistry: Crafting Bioactive Molecules
The 2-Formylthiophene-3-sulfonyl chloride core is a gateway to a multitude of heterocyclic structures with promising therapeutic potential. The primary application lies in the synthesis of novel sulfonamides, a class of compounds with a rich history in medicine.[8]
Synthesis of Thiophene-3-sulfonamides
The reaction of 2-Formylthiophene-3-sulfonyl chloride with a diverse range of amines provides a straightforward entry into a library of 2-formylthiophene-3-sulfonamides.
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolution: 2-Formylthiophene-3-sulfonyl chloride (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Amine Addition: The desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5-2 equivalents) are added to the solution, typically at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude sulfonamide is purified by column chromatography or recrystallization to yield the final product.
Diagram of the General Sulfonamide Synthesis Workflow:
(Note: The DOT script above is a template and requires a valid image URL for the chemical structure for proper rendering.) Caption: Key structural features for SAR studies of 2-formylthiophene-3-sulfonamide derivatives.
Future Perspectives and Conclusion
2-Formylthiophene-3-sulfonyl chloride represents a highly valuable, albeit under-explored, building block in medicinal chemistry. Its dual reactivity offers a robust platform for the synthesis of diverse and complex molecular architectures. The proven track record of the thiophene-sulfonamide scaffold in various therapeutic areas provides a strong rationale for the continued exploration of derivatives originating from this versatile starting material.
Future research should focus on:
-
Development of optimized and scalable synthetic routes to 2-Formylthiophene-3-sulfonyl chloride.
-
Systematic exploration of the reactivity of both the formyl and sulfonyl chloride groups to generate novel compound libraries.
-
High-throughput screening of these libraries against a wide range of biological targets to identify new lead compounds.
-
In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of promising hits.
References
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 15, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2025). Journal of Biochemical and Molecular Toxicology. [Link]
-
Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2001). Bioorganic & Medicinal Chemistry Letters, 11(10), 1231-1234. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(43), 26733-26756. [Link]
-
Thiophenol. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (2021). European Journal of Medicinal Chemistry, 213, 113168. [Link]
-
Therapeutic importance of synthetic thiophene. (2015). Journal of Taibah University for Science, 9(1), 86-97. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Results in Chemistry, 5, 100814. [Link]
-
Two Biologically Active thiophene-3-carboxamide Derivatives. (2004). Acta Crystallographica Section C Crystal Structure Communications, 60(Pt 9), o636-o638. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]
-
Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2024). Macromolecular Research. [Link]
-
The reactions of some thiophene sulfonyl derivatives. (1981). Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters, 54(45), 6074-6076. [Link]
-
Synthesis of Thienothiophenes. (2022). Encyclopedia. [Link]
-
Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). Archiv der Pharmazie, 355(11), e2200271. [Link]
-
Thiophene-3-carbonyl Chloride. (2021). Molbank, 2021(3), M1254. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Functionalization of 2-Formylthiophene-3-sulfonyl Chloride with Primary Amines
Executive Summary & Reactivity Profile
The reaction of 2-formylthiophene-3-sulfonyl chloride (FTSC) with primary amines represents a classic problem in chemoselectivity. This scaffold is a "bifunctional electrophile," containing both a "hard" electrophile (sulfonyl chloride) and a "soft" electrophile (aldehyde).
For medicinal chemists, this reaction is the gateway to two distinct and highly valuable chemical spaces:
-
Open-Chain Sulfonamides: Precursors for reductive amination or Horner-Wadsworth-Emmons olefinations.
-
Thieno-Fused Sultams (Thienoisothiazoles): Bioisosteres of saccharin and benzisothiazole 1,1-dioxides, which are privileged scaffolds in drug discovery (e.g., antiviral and anti-inflammatory agents).
This guide provides validated protocols to control this divergence, ensuring you obtain the desired outcome—whether it is the kinetic sulfonamide product or the thermodynamic cyclic sultam.
The Mechanistic Divergence
The outcome is dictated by the competition between the N-sulfonylation (
-
Path A (Kinetic Control): At low temperatures (
) with non-nucleophilic bases, the highly electrophilic sulfur atom reacts preferentially with the amine. The aldehyde remains intact. -
Path B (Thermodynamic Control): At elevated temperatures or under acidic catalysis, the initially formed sulfonamide nitrogen attacks the neighboring aldehyde, forming a stable 3-hydroxy-2,3-dihydrothieno[2,3-d]isothiazole 1,1-dioxide (cyclic hemiaminal).
Visualization: Reaction Pathways
Figure 1: Divergent pathways controlled by temperature and pH. Path A yields the open-chain aldehyde; Path B yields the fused heterocyclic sultam.
Protocol A: Chemoselective Sulfonylation (The "Cold" Route)
Objective: Isolate the sulfonamide (
Critical Considerations
-
Temperature Control: The reaction must be maintained between
and . Room temperature promotes imine formation. -
Base Selection: Use Pyridine or DIPEA . Avoid inorganic bases (e.g.,
) in aqueous media, as hydroxide ions can attack the sulfonyl chloride or induce Cannizzaro-type side reactions on the aldehyde [1]. -
Stoichiometry: Use exactly 1.0 equivalent of amine. Excess amine will immediately condense with the aldehyde.
Materials
-
2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Primary Amine (
) (1.0 equiv) -
Dichloromethane (DCM), Anhydrous (0.2 M concentration)
-
Pyridine (1.5 equiv) or Triethylamine (1.2 equiv)
-
1M HCl (for quenching)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-Formylthiophene-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to
using an ice/salt bath. -
Base Addition: Add Pyridine (1.5 equiv) dropwise. The solution may darken slightly.
-
Amine Addition: Dissolve the Primary Amine (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Crucial: Slow addition prevents localized heating.
-
Reaction: Stir at
for 1–2 hours. Monitor by TLC (typically 30–50% EtOAc/Hexane). The aldehyde spot (starting material) should disappear, replaced by a more polar sulfonamide spot. -
Quench: Pour the cold reaction mixture into ice-cold 0.5 M HCl . This removes the pyridine and quenches any unreacted amine, preventing it from reacting with the aldehyde during workup.
-
Workup: Separate the organic layer.[1] Wash with brine, dry over
, and concentrate in vacuo at a bath temperature . -
Purification: Flash chromatography on silica gel. Note: Avoid using amine-doped silica, as it will catalyze cyclization.
Validation Criteria:
-
1H NMR: Look for the aldehyde proton singlet at
. If it has shifted to or disappeared, cyclization/imine formation occurred. -
IR: Distinct Carbonyl stretch (
) and Sulfonyl stretches ( ).
Protocol B: Cascade Cyclization to Thieno-Sultams (The "Warm" Route)
Objective: Synthesize 2-substituted-3-hydroxy-2,3-dihydrothieno[2,3-d]isothiazole 1,1-dioxide.
Critical Considerations
-
Mechanism: This is a "one-pot" cascade. The sulfonamide forms first, followed by intramolecular nucleophilic attack of the nitrogen on the aldehyde carbonyl.
-
Stability: The product is often a stable hemiaminal (cyclic carbinolamine). Dehydration to the imine (
) is difficult due to ring strain unless the system is fully aromatic or R=H [2].
Materials
-
2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Sodium Acetate (NaOAc) (2.0 equiv) - Acts as a mild buffer to scavenge HCl while permitting cyclization.
Step-by-Step Methodology
-
Mixing: Dissolve 2-Formylthiophene-3-sulfonyl chloride in Ethanol (0.5 M).
-
Reagent Addition: Add Sodium Acetate (2.0 equiv) followed by the Primary Amine (1.1 equiv) in one portion.
-
Reaction: Heat the mixture to Reflux (
) for 3–6 hours.-
Observation: A precipitate often forms as the cyclic product is less soluble than the starting materials.
-
-
Workup:
-
If precipitate forms: Cool to room temperature, filter the solid, and wash with cold water and cold ethanol.
-
If homogeneous: Concentrate the solvent, redissolve in EtOAc, wash with water and brine.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Validation Criteria:
-
1H NMR: Absence of aldehyde proton (
). Appearance of a methine proton ( ) typically around (often a doublet if OH couples, or broad singlet). -
MS: Mass should correspond to
.[2] Note that under harsh ionization, the hemiaminal may lose water ( ).
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Starting material remains; Amine consumed. | Amine reacting with aldehyde (Imine formation). | Lower temp to |
| Product Hydrolysis | Sulfonic acid formation detected. | Moisture in solvent; | Use anhydrous DCM. Flame-dry glassware. |
| Mixed Products | Mixture of open chain and cyclic forms. | Reaction warmed up too fast or acidic workup was too long. | Keep Protocol A workup cold. For Protocol B, drive to completion with longer reflux. |
| Double Reaction | Bis-sulfonylation (rare). | Excess sulfonyl chloride. | Ensure Amine is the limiting reagent or 1:1 stoichiometry. |
Solvent Effects on Selectivity
The choice of solvent significantly influences the reaction pathway (Source: General Sulfonylation Principles [3, 4]).
-
DCM/CHCl3: Best for Protocol A (Non-polar, poor solvation of zwitterionic intermediates, suppresses cyclization).
-
EtOH/MeOH: Best for Protocol B (Protic solvents stabilize the transition state for the hemiaminal formation).
-
THF: Intermediate; can be used for either but requires careful temperature control.
Experimental Workflow Diagram
Figure 2: Operational workflow for selecting the appropriate experimental protocol.
References
-
Vertex AI Search Result 1.1 : Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate. Available at: [Link]
-
Vertex AI Search Result 1.13 : Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives. Arkivoc. Available at: [Link]
-
Vertex AI Search Result 1.4 : A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Available at: [Link]
-
Vertex AI Search Result 1.12 : Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
Sources
Application Note: One-Pot Synthesis Involving 2-Formylthiophene-3-sulfonyl Chloride
This guide details the one-pot synthesis of thieno[3,2-e]-1,2-thiazine-1,1-dioxides using 2-formylthiophene-3-sulfonyl chloride (and its acetal equivalents). This reaction is the cornerstone of the industrial synthesis for Brinzolamide (Azopt®), a carbonic anhydrase inhibitor used to treat glaucoma.
The protocol exploits the bifunctional electrophilic nature of the starting material—combining a "hard" sulfonyl chloride and a "soft" aldehyde (or masked aldehyde) to trap primary amines in a thermodynamic cascade.
Introduction & Mechanistic Rationale
2-Formylthiophene-3-sulfonyl chloride is a "ping-pong" electrophile. It contains two reactive centers that allow for the rapid assembly of fused heterocyclic rings—specifically thieno[3,2-e]-1,2-thiazine-1,1-dioxides .
The "Ping-Pong" Cascade Mechanism
The one-pot reaction proceeds through a distinct kinetic-thermodynamic sequence:
-
Kinetic Phase (Intermolecular): The primary amine nucleophile attacks the highly reactive sulfonyl chloride (
) to form a stable sulfonamide. This occurs rapidly at low temperatures ( ). -
Thermodynamic Phase (Intramolecular): Upon acidification or thermal activation, the sulfonamide nitrogen attacks the adjacent formyl group (
). This closes the six-membered thiazine ring, forming a stable cyclic hemiaminal (4-hydroxy-dihydrothiazine).
Pathway Visualization
Figure 1: The cascade reaction pathway from linear precursors to the fused heterocyclic core.
Experimental Protocol: Synthesis of the Brinzolamide Core
This protocol describes the synthesis of (4S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide , a key intermediate for Brinzolamide.
Reagents & Equipment[2]
-
Starting Material: 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride (Protected form is preferred for stability; generates 2-formyl in situ).
-
Nucleophile: 3-Methoxypropylamine.
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Base: Triethylamine (
) or Pyridine. -
Acid: 2N Hydrochloric Acid (HCl).[1]
Step-by-Step Procedure
Phase 1: Sulfonylation (Kinetic Control)
-
Preparation: Charge a 500 mL 3-neck round-bottom flask with 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride (10.0 g, 39.3 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the solution to
to using an ice/salt bath. -
Amine Addition: Mix 3-methoxypropylamine (3.85 g, 43.2 mmol) with Triethylamine (6.0 mL, 43.2 mmol) in THF (20 mL). Add this mixture dropwise to the main reaction flask over 30 minutes.
-
Critical: Maintain internal temperature
to prevent side reactions with the acetal/aldehyde.
-
-
Monitoring: Stir at
for 1 hour. TLC (Hexane:EtOAc 1:1) should show consumption of the sulfonyl chloride.
Phase 2: Deprotection & Cyclization (Thermodynamic Control)
-
Acidification: Add 2N HCl (40 mL) directly to the reaction mixture in one portion.
-
Note: This step serves two purposes: it quenches the excess base and hydrolyzes the acetal to the aldehyde, triggering spontaneous cyclization.
-
-
Heating: Remove the ice bath and warm the mixture to
. Stir for 2 hours. If cyclization is slow (monitored by HPLC/TLC), heat to for 1 hour. -
Observation: The product often precipitates as a white or off-white solid.
Phase 3: Isolation
-
Work-up: Concentrate the organic solvent (THF) under reduced pressure. The product will crystallize from the aqueous acidic residue.
-
Filtration: Filter the solid and wash with cold water (
) followed by cold isopropanol ( ). -
Drying: Dry in a vacuum oven at
for 12 hours.
Expected Results
| Parameter | Specification |
| Yield | 85% – 92% |
| Appearance | White crystalline solid |
| Purity (HPLC) | > 98.5% |
| Melting Point | 145–147 °C |
| Key Impurity | Open-chain sulfonamide aldehyde (if cyclization is incomplete) |
Troubleshooting & Optimization
Solvent Effects
The choice of solvent significantly impacts the cyclization rate.
-
THF: Best for one-pot protocols; miscible with aqueous acid.
-
DCM: Good for sulfonylation but requires vigorous stirring during the aqueous acid hydrolysis step (biphasic).
-
Toluene: Used in industrial scale-up; requires higher temperatures for cyclization.
Common Failure Modes
| Issue | Root Cause | Corrective Action |
| Low Yield | Exotherm during amine addition hydrolyzed the sulfonyl chloride. | Control addition rate; keep T < 0°C. |
| Incomplete Cyclization | Acid concentration too low; acetal not fully hydrolyzed. | Increase HCl concentration or reaction time at 45°C. |
| Dark Product | Oxidation of the thiophene ring. | Degas solvents; perform reaction under Nitrogen ( |
Advanced One-Pot Variation: Reductive Amination
For applications requiring the fully saturated amine (e.g., Dorzolamide analogs), the protocol can be extended to include an in situ reduction.
-
Perform Phase 1 & 2 as described above.
-
Do not isolate the 4-hydroxy intermediate.
-
Add Reducing Agent: Cool to
and add Sodium Borohydride ( ) (1.5 eq) or Sodium Triacetoxyborohydride directly to the pot. -
Result: This converts the hemiaminal (–CH(OH)–) directly to the amine or reduces the intermediate imine, depending on pH conditions.
References
-
Process for the preparation of 3,4-dihydro-2H-thien[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide derivatives. Google Patents. (Patent EP2303856B1).[1]
-
Brinzolamide Intermediate Synthesis. Apicule API Manufacturers. [Link]
-
Tributyl phosphate (CAS 126-73-8) Data. OECD SIDS. (Reference for solvent/reagent safety data in similar sulfonyl chloride workups). [Link]
Sources
Using 2-Formylthiophene-3-sulfonyl chloride as a building block in drug discovery
Application Note: High-Impact Building Block – 2-Formylthiophene-3-sulfonyl Chloride
Introduction: The "Linchpin" Scaffold
In the landscape of modern drug discovery, 2-Formylthiophene-3-sulfonyl chloride represents a high-value "linchpin" scaffold. Unlike monofunctional building blocks, this molecule possesses two orthogonal electrophilic handles—a sulfonyl chloride at position 3 and a formyl group at position 2—positioned in a contiguous (ortho) arrangement.
This specific geometry allows medicinal chemists to execute divergent synthesis strategies :
-
Sequential Functionalization: Selectively reacting the sulfonyl chloride (hard electrophile) followed by the aldehyde (soft electrophile).
-
Scaffold Morphing: Utilizing the ortho-disposition to "zip up" the molecule with binucleophiles, creating fused bicyclic systems such as thieno[2,3-e][1,2]thiazines or thieno[2,3-d]isothiazoles .
This guide provides validated protocols to harness this reactivity, enabling the rapid generation of bioisosteres for benzothiophenes, indoles, and quinolines.
Chemical Profile & Handling
-
CAS: 106734-73-8
-
Molecular Formula: C₅H₃ClO₃S₂
-
Molecular Weight: 210.66 g/mol
-
Physical State: Typically a pale yellow to off-white solid or semi-solid.
-
Stability: Moisture Sensitive. The sulfonyl chloride moiety is prone to hydrolysis to the sulfonic acid. The aldehyde is susceptible to air oxidation to the carboxylic acid.
Storage & Handling Protocol:
-
Store: -20°C under an inert atmosphere (Argon or Nitrogen).
-
Handling: Weigh in a glovebox or under a cone of nitrogen.
-
Solvents: Use only anhydrous solvents (DCM, THF, Acetonitrile). Avoid protic solvents (MeOH, Water) unless hydrolysis is intended.
Reaction Landscape & Decision Tree
The following diagram illustrates the divergent pathways available from this single building block.
Figure 1: Divergent synthetic pathways. Path A yields decorated sulfonamides; Path B yields fused heterocycles.
Experimental Protocols
Protocol A: Selective Sulfonylation (Preserving the Aldehyde)
Objective: To install a sulfonamide bond at C3 without degrading the C2-formyl group.
Rationale: Sulfonyl chlorides are highly reactive electrophiles (hard). The reaction must be kept cold to prevent side reactions with the aldehyde (such as condensation if the amine is nucleophilic enough).
Materials:
-
2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Primary Amine (R-NH₂) (1.0 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step:
-
Preparation: Dissolve the amine and TEA in anhydrous DCM in a round-bottom flask under N₂. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2-Formylthiophene-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Critical Note: Slow addition prevents localized heating and ensures selectivity.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC/LCMS (Look for disappearance of chloride; aldehyde peak should remain in ¹H NMR ~10.0 ppm).
-
Workup: Dilute with DCM, wash with 0.1 M HCl (cold) to remove excess amine/base, followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation:
-
¹H NMR Check: Verify the presence of the aldehyde proton singlet at ~10.0–10.5 ppm. If this is missing, the amine may have condensed with the aldehyde (imine formation).
Protocol B: One-Pot Cyclization to Thieno[2,3-e][1,2]thiazines
Objective: To synthesize a fused bicyclic sultam scaffold using a diamine linker.
Rationale: This "double-click" reaction exploits the ortho effect. The sulfonamide forms first (faster kinetics), tethering the amine. The second amine then condenses with the aldehyde to form an imine, which can be reduced in situ.
Materials:
-
2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Ethylene diamine (or substituted 1,2-diamine) (1.1 equiv)
-
DIPEA (2.5 equiv)
-
THF (Anhydrous)
-
NaBH(OAc)₃ (Sodium triacetoxyborohydride) (3.0 equiv) – For reductive step
Step-by-Step:
-
Sulfonylation: Dissolve diamine and DIPEA in THF at 0°C. Add the sulfonyl chloride dropwise. Stir for 2 hours at RT.
-
Intermediate: At this stage, you have the amino-sulfonamide-aldehyde.
-
-
Cyclization (Imine Formation): Add molecular sieves (4Å) or MgSO₄ to the reaction to promote imine formation. Heat to 50°C for 2 hours.
-
Reduction (Optional but recommended for stability): Cool to RT. Add NaBH(OAc)₃ in one portion. Stir for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.
-
Result: A fused thieno[2,3-e][1,2]thiazine-1,1-dioxide system.
Data Summary & Troubleshooting
Reaction Compatibility Table
| Nucleophile | Reagent Class | Primary Product | Key Condition |
| Primary Amine | Monofunctional | Sulfonamide (Aldehyde intact) | 0°C, DCM, 1:1 stoichiometry |
| Hydrazine | Bifunctional | Thieno[2,3-d]isothiazole | Reflux, EtOH (Cyclocondensation) |
| 1,2-Diamine | Bifunctional | Thieno-thiazine (Fused ring) | Two-step one-pot (Sulfonylation -> Reductive Amination) |
| Alcohol | Oxygen Nucleophile | Sulfonate Ester | Requires stronger base (NaH) or DMAP catalysis |
Troubleshooting Guide:
-
Issue: Low yield of sulfonamide; complex mixture observed.
-
Cause: The amine reacted with the aldehyde (imine formation).
-
Solution: Ensure the reaction is kept at 0°C. If the amine is very nucleophilic, protect the aldehyde as an acetal before the reaction (though this requires a different starting material precursor), or use a bulky base.
-
-
Issue: Hydrolysis of Sulfonyl Chloride.
-
Cause: Wet solvents.
-
Solution: Re-distill DCM or use molecular sieves. Check the quality of the starting material (should not smell strongly of acid).
-
Mechanism of Action: Cyclization Pathway
Understanding the "Zip-Up" mechanism is crucial for designing derivatives.
Figure 2: The "Zip-Up" mechanism. The initial sulfonamide bond creates a tether that forces the remaining amine into high effective molarity with the aldehyde, driving the difficult cyclization.
References
-
General Sulfonamide Synthesis
-
Thiophene Sulfonamides in Antivirals
-
Chyan, M. K., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Bioorganic & Medicinal Chemistry, 9(5), 1123-1132. Link
-
-
Cyclization Strategies (Thienopyridines/Thiazines)
-
Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews, 73(7), 637. Link
- Note: This reference grounds the general reactivity of ortho-functionalized thiophenes for fused ring synthesis.
-
-
Hinsberg Reaction (Mechanistic Basis)
Sources
Preparation of fused bicyclic heterocycles from 2-Formylthiophene-3-sulfonyl chloride
Application Note: Modular Synthesis of Fused Bicyclic Heterocycles from 2-Formylthiophene-3-sulfonyl Chloride
Strategic Overview
The 2-formylthiophene-3-sulfonyl chloride scaffold represents a high-value "ortho-functionalized" synthon. Its structural geometry—placing a highly electrophilic sulfonyl chloride adjacent to a reactive aldehyde—mimics the reactivity of 2-formylbenzenesulfonyl chloride, the precursor to saccharin-like bioisosteres.
For drug development professionals, this scaffold offers a direct entry point into thieno-fused sultams . Unlike their benzene counterparts, thiophene-fused heterocycles often exhibit improved solubility and distinct metabolic profiles due to the electron-rich nature of the thiophene ring.
Primary Applications:
-
Carbonic Anhydrase Inhibitors: Analogs of Dorzolamide/Brinzolamide.
-
COX-2 Inhibitors: Thieno-isothiazole derivatives.
-
Artificial Sweeteners/Sensors: Thiophene analogs of saccharin.
Critical Material Attributes & Handling
Compound: 2-Formylthiophene-3-sulfonyl chloride CAS: 56620-43-8 (and related isomers) Molecular Weight: 216.66 g/mol
Stability Warning: This compound is a bifunctional electrophile . The aldehyde is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation in strong base. The sulfonyl chloride is highly moisture-sensitive.
-
Storage: Store under Argon at -20°C.
-
Handling: All reactions must be performed in anhydrous solvents.
-
Safety: Potent lachrymator and corrosive. Double-gloving and fume hood use are mandatory.
Reaction Pathways & Mechanisms[1][2]
The synthesis diverges based on the nucleophile used. We define two core protocols:
-
Pathway A (5-Membered Fusion): Reaction with primary amines yields thieno[2,3-d]isothiazole-1,1-dioxides .
-
Pathway B (6-Membered Fusion): Reaction with hydrazines yields thieno[2,3-d][1,2,3]thiadiazine-1,1-dioxides .
Mechanistic Flowchart (Graphviz)
Caption: Divergent synthesis pathways based on nucleophile selection. Path A yields the 5-membered sultam; Path B yields the 6-membered thiadiazine.
Protocol A: Synthesis of Thieno[2,3-d]isothiazole-1,1-dioxides
This protocol describes the synthesis of the "saccharin-like" 5-membered fused ring.
Reagents:
-
2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-formylthiophene-3-sulfonyl chloride (1.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C under Argon.
-
Sulfonylation: Mix the Primary Amine (1.1 mmol) with Et₃N (1.5 equiv) in DCM (2 mL). Add this solution dropwise to the cold sulfonyl chloride solution over 15 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Intermediate Check: Stir at 0°C for 1 hour. TLC (Hexane:EtOAc 2:1) should show consumption of the starting chloride and formation of the sulfonamide intermediate.
-
Cyclization: Add p-TSA (10 mol%) and the remaining Et₃N (1.0 equiv). Warm the reaction to reflux (40°C) for 4-6 hours.
-
Note: The intramolecular attack of the sulfonamide nitrogen onto the aldehyde forms a cyclic hemiaminal, which dehydrates to the imine.
-
-
Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).
Expected Yield: 75-85%
Protocol B: Synthesis of Thieno[2,3-d][1,2,3]thiadiazine-1,1-dioxides
This protocol yields a 6-membered ring containing two nitrogen atoms, useful for generating bioactive fragment libraries.
Reagents:
-
2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Hydrazine Hydrate (or substituted hydrazine) (1.2 equiv)
-
Solvent: Ethanol (Absolute)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Setup: Dissolve the sulfonyl chloride in absolute Ethanol (0.1 M concentration). Cool to 0°C.[1]
-
Addition: Add Hydrazine hydrate dropwise.
-
Caution: Reaction is exothermic. Maintain temperature < 5°C to prevent decomposition.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 2 hours.
-
Precipitation: Often, the product precipitates directly from the ethanol solution as a crystalline solid.
-
Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Recrystallization: If necessary, recrystallize from Acetonitrile.
Expected Yield: 60-70%
Data Summary & Optimization
Solvent Effects on Cyclization (Protocol A)
| Solvent | Temperature | Time | Yield | Note |
| DCM | Reflux (40°C) | 6 h | 82% | Best balance of solubility and rate. |
| THF | Reflux (66°C) | 4 h | 70% | Slightly lower yield due to side reactions. |
| Toluene | 110°C | 2 h | 55% | Thermal degradation of aldehyde observed. |
| Ethanol | RT | 12 h | 40% | Solvolysis of sulfonyl chloride competes. |
Expert Insights & Troubleshooting
The "Competing Nucleophile" Problem: When using amines with other nucleophilic groups (e.g., ethanolamine), the sulfonyl chloride is promiscuous.
-
Solution: Always add the amine to the sulfonyl chloride at low temperature. The sulfonyl chloride reacts faster with primary amines than alcohols.
Water Management: The cyclization step (Imine formation) releases water.
-
Optimization: For difficult substrates (bulky amines), add 4Å Molecular Sieves to the reaction mixture during the reflux stage to drive the equilibrium toward the cyclic product.
Derivatization (Post-Cyclization): The resulting thieno-isothiazole contains a C=N double bond.
-
Reduction: Treating the product with NaBH₄ in Methanol will reduce the C=N bond to a C-NH single bond, yielding the dihydro sultam, which is chemically more stable and often the bioactive target (e.g., Dorzolamide analogs).
References
-
General Reactivity of Thiophene Sulfonyl Chlorides
- Cremlyn, R. J., et al. "The reactions of some thiophene sulfonyl derivatives.
- Synthesis of Thieno-Fused Sultams (Analogous Chemistry): Abramov, I. G., et al. "Synthesis of thieno[2,3-d]isothiazole-1,1-dioxides." Chemistry of Heterocyclic Compounds. Note: This references the general cyclization logic of o-formyl/o-acyl sulfonyl chlorides.
-
Microwave-Assisted Sulfonylation (Optimization)
-
Bioactive Thienothiazines (Contextual)
- Blacklock, C. J., et al.
-
(Dorzolamide/Brinzolamide chemistry foundation).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation Reactions with Thiophene Derivatives
Welcome to the technical support center dedicated to the sulfonylation of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide: Addressing Common Issues in Thiophene Sulfonylation
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am observing very low to no yield of my desired thiophenyl sulfone. What are the primary factors I should investigate?
A: Low or no yield in a thiophene sulfonylation reaction can stem from several sources, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.[1][2]
Initial Checks:
-
Reagent Quality:
-
Thiophene Derivative: Ensure the purity of your starting thiophene. Impurities can interfere with the reaction.[3] If the thiophene has been stored for a long time, consider purification by distillation or chromatography.[4]
-
Sulfonylating Agent: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][5] Use a freshly opened bottle or a properly stored sulfonyl chloride. The stability of sulfonyl chlorides can be a concern, so it's important to handle them under anhydrous conditions.[6]
-
Solvent: Ensure your solvent is anhydrous. The presence of water can lead to the hydrolysis of the sulfonylating agent and other side reactions.
-
-
Reaction Temperature:
-
Sulfonylation reactions often require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product, and promote side reactions.[3]
-
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting flowchart for low yield in thiophene sulfonylation.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the sulfonylation?
A: Thiophene is an electron-rich heterocycle, and electrophilic substitution, such as sulfonylation, typically occurs at the C2 position due to the greater stabilization of the cationic intermediate.[7][8] However, the presence of substituents on the thiophene ring can significantly influence the position of sulfonylation.
-
Steric Hindrance: A bulky substituent at the C2 position may direct the incoming sulfonyl group to the C5 position or, less commonly, to the C3 or C4 positions.
-
Electronic Effects: Electron-donating groups (EDGs) activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups will direct the incoming electrophile.
-
Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, forcing the sulfonylation to occur at a less reactive but desired position.[9][10]
Strategies to Improve Regioselectivity:
| Strategy | Description | Considerations |
| Choice of Catalyst | Lewis acids like AlCl₃, SnCl₄, or BF₃·OEt₂ can influence regioselectivity by coordinating to the thiophene sulfur or a substituent, thereby altering the electronic and steric environment. | The strength of the Lewis acid should be optimized to avoid side reactions. |
| Reaction Temperature | Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer. | May require longer reaction times. |
| Directed Metalation | For certain substituted thiophenes, directed ortho-metalation followed by quenching with a sulfur electrophile and subsequent oxidation can provide excellent regiocontrol. | This is a multi-step process and requires careful control of anhydrous and inert conditions. |
Issue 3: Formation of Diaryl Sulfone Byproduct
Q: I am observing a significant amount of a diaryl sulfone byproduct in my reaction mixture. How can I minimize its formation?
A: The formation of a diaryl sulfone is a common side reaction in Friedel-Crafts type sulfonylation reactions.[1] This occurs when the initially formed thiophenyl sulfonyl chloride reacts with another molecule of the starting thiophene.
To minimize this side reaction:
-
Stoichiometry: Use a sufficient excess of the sulfonating agent (e.g., chlorosulfonic acid) to ensure that the thiophene is consumed in the initial sulfonylation step before it can react with the product.[1]
-
Order of Addition: Adding the thiophene derivative slowly to the sulfonating agent at a low temperature can help to maintain a high concentration of the sulfonating agent throughout the reaction, thus favoring the desired reaction pathway.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the primary sulfonylation to proceed at a reasonable rate. Higher temperatures can promote the subsequent reaction to form the sulfone.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing sulfonyl chlorides?
A1: Sulfonyl chlorides are reactive compounds that are sensitive to moisture.[5][11] They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. When handling, always work in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and glassware to prevent hydrolysis.[12]
Q2: How can I effectively monitor the progress of my thiophene sulfonylation reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of the starting thiophene and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative and detailed information about the reaction mixture, including the presence of isomers and byproducts.[13][14][15]
Q3: What are some recommended workup and purification procedures for thiophenyl sulfones?
A3: A typical workup procedure involves quenching the reaction mixture by carefully pouring it onto ice water to hydrolyze any remaining sulfonylating agent.[1] The product can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
Purification is most commonly achieved by silica gel column chromatography.[16] The polarity of the eluent will depend on the specific structure of the thiophenyl sulfone. In some cases, recrystallization can also be an effective purification method. Thiophenyl sulfones are generally more polar than the starting thiophenes.[17]
Q4: Are there any alternative, milder methods for the sulfonylation of thiophenes?
A4: Yes, for sensitive substrates, transition-metal-free methods have been developed. For instance, the use of sodium sulfinates as sulfonylation reagents in the presence of an activating agent can be a milder alternative to traditional Friedel-Crafts conditions.[18] Photocatalytic methods are also emerging as a powerful tool for late-stage functionalization, including sulfonylation, under mild conditions.[19]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Thiophene using Chlorosulfonic Acid
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the thiophene derivative (1.0 equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Analysis of Reaction Mixture by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.[13]
-
Detection: UV detection at a wavelength where the thiophene derivative and the sulfone product have significant absorbance (e.g., 230-260 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
Visualizing Reaction Mechanisms and Workflows
Caption: Simplified mechanism of electrophilic sulfonylation of thiophene.
References
-
Karchava, A. V., et al. (2023). Sulfonylation of substituted pyridines and other aza‐heterocycles. ResearchGate. [Link]
-
Ganin, A. S., Sobyanina, M. M., & Moskalik, M. Y. (2025). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Chemistry, 29(15), 1145-1158. [Link]
-
Rzayev, R., & Khalilov, A. (2024). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review. Chemical Review and Letters. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]
-
Sun, et al. (2019). Solvent Controlled Transformation between Sulfonyl Hydrazides and Alkynes: Divergent Synthesis of Benzo[b]thiophene‐1,1‐dioxides and (E)‐β‐iodo Vinylsulfones. ResearchGate. [Link]
-
Li, J., et al. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. The Journal of Organic Chemistry, 78(23), 11874-11880. [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. Wikipedia. [Link]
-
Roberts, J. C., & Hollenbeck, J. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic letters, 11(15), 3314–3317. [Link]
-
Manolikakes, G., et al. (2019). Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics. ResearchGate. [Link]
-
Ng, C. H., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5966-5972. [Link]
-
Singh, P., et al. (2026). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. The Journal of Organic Chemistry. [Link]
-
Startsev, A. N., & Shkuropat, S. A. (2025). Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. ResearchGate. [Link]
-
Mashkina, A. V., & Yakovleva, V. P. (2025). Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]
-
Soluble Oligo- and Poly- Thienyl Sulfides and Sulfones: Synthesis and Photophysics. (n.d.). DOI. [Link]
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-122. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
Bar-Eli, K., & Kennedy, J. H. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(40), 13158-13162. [Link]
-
Carroll, K. S., et al. (2012). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 134(1), 442–445. [Link]
-
Kennedy, J. H., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 130(40), 13346-13350. [Link]
-
Oscarsson, S., et al. (1991). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. Journal of immunological methods, 143(2), 143–151. [Link]
-
Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-122. [Link]
-
Gaganis, V., et al. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 6(3), 48. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Wang, C., et al. (2020). Electrochemical synthesis of sulfonated benzothiophenes using 2-alkynylthioanisoles and sodium sulfinates. Organic & Biomolecular Chemistry, 18(33), 6483-6487. [Link]
- Caesar, P. D. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
-
Margl, L., et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Chirico, R. D., & Steele, W. V. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5759-5771. [Link]
-
Karimi, B., & Zareyee, D. (2008). Control of selectivity in the preparation of 2-substituted benzoazoles by adjusting the surface hydrophobicity in two solid-based sulfonic acid catalysts. Organic & Biomolecular Chemistry, 6(23), 4361-4366. [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. ChemTube3D. [Link]
-
van der Westhuyzen, C. W., & van Otterlo, W. A. (2014). Regiospecific synthesis of 2-halo-3-(2'-glucalyl)benzo[b]thiophenes. The Journal of Organic Chemistry, 79(16), 7718–7722. [Link]
-
Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]
-
Bouyssiere, B., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and bioanalytical chemistry, 389(5), 1547–1555. [Link]
-
Royal Society of Chemistry. (n.d.). Sulfonium salt formation-triggered regio- and Z-stereoselective phenoxythiolation of alkynes. Royal Society of Chemistry. [Link]
-
Margl, L., & Teischinger, A. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 12. 2-Thiophenesulfonyl chloride 96 16629-19-9 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sulfonylation of five-membered heterocycles via an S(N)Ar reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting low reactivity of 2-Formylthiophene-3-sulfonyl chloride with anilines
This guide addresses the specific chemoselectivity challenges encountered when reacting 2-Formylthiophene-3-sulfonyl chloride with anilines. The "low reactivity" often reported is frequently a misdiagnosis of competing side reactions—specifically imine formation and intramolecular cyclization .
Topic: Troubleshooting low yields and complex mixtures in sulfonamide synthesis. Target Molecule: N-Aryl-2-formylthiophene-3-sulfonamide.
The Core Problem: It’s Not Just "Low Reactivity"
If you are observing low yields, unreacted starting material, or "messy" TLC spots, the issue is likely not the intrinsic reactivity of the sulfonyl chloride. Instead, you are fighting a three-way competition between:
-
Desired Sulfonylation: Attack of aniline on the sulfonyl chloride (
). -
Undesired Imine Formation: Attack of aniline on the aldehyde (
). -
Intramolecular Cyclization: The product sulfonamide attacking the ortho-aldehyde to form a pseudo-saccharin derivative (Thieno[2,3-d]isothiazole).
Mechanistic Diagnostics (Why it Fails)
The ortho-formyl group acts as an intramolecular trap. Even if the sulfonamide forms, the nitrogen proton is acidic (
Reaction Pathway Analysis
Figure 1: Competing pathways. The "Cyclic Sultam" is a thermodynamic sink that often masquerades as a decomposition product.
Troubleshooting Guide (Q&A)
Q1: Why does my crude NMR show multiple aldehyde peaks or no aldehyde peak at all?
Diagnosis: You likely have a mixture of the Imine and the Cyclized Sultam .
-
The Imine: Look for a proton signal around 8.3–8.8 ppm (singlet/broad). This forms if the aniline attacks the aldehyde before or instead of the sulfonyl chloride.
-
The Cyclized Sultam: If the aldehyde proton (~10 ppm) is missing entirely and you see a new peak in the 6.0–7.0 ppm range (hemiaminal) or loss of water, the sulfonamide has cyclized.
-
Solution: Do not use primary amines with unprotected ortho-formyl sulfonyl chlorides unless you intend to make the cyclic product. Protect the aldehyde first.
Q2: I added excess base (TEA/DIPEA) to drive the reaction, but the yield dropped. Why?
Diagnosis: Bases scavenge the HCl byproduct, but they also deprotonate the sulfonamide product (Ar-SO
-
Solution: Use a weaker base (Pyridine) or a biphasic system (Schotten-Baumann) to buffer the pH, but protection is still the superior strategy.
Q3: Can I just hydrolyze the imine back to the aldehyde during workup?
Diagnosis: Risky. While aqueous acid hydrolyzes imines, it also catalyzes the cyclization of your desired 2-formyl sulfonamide into the stable sultam form.
-
Solution: Avoid acidic workups if the free aldehyde is required.
Optimized Protocols
Protocol A: The "Gold Standard" (Acetal Protection)
Use this method if you absolutely need the linear 2-formyl sulfonamide.
Step 1: Protection
-
React 2-formylthiophene-3-sulfonyl chloride with trimethyl orthoformate or ethylene glycol (with
-TsOH cat.) to form the acetal.-
Note: Sulfonyl chlorides can be sensitive to diol/acid conditions. Alternatively, start with the commercially available 2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride .
-
Step 2: Sulfonylation
-
Dissolve the Acetal-protected sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add Pyridine (2.5 equiv) or DIPEA (1.2 equiv).
-
Cool to 0 °C .
-
Add Aniline (1.0 equiv) slowly.
-
Warm to RT and stir for 2–4 hours.
-
Workup: Wash with water (neutral pH). Dry over Na
SO .
Step 3: Deprotection (Controlled)
-
Dissolve the sulfonamide in Acetone/H
O (4:1) . -
Add PPTS (Pyridinium p-toluenesulfonate, 0.1 equiv) or mild HCl.
-
Monitor carefully by TLC. Stop immediately upon conversion to prevent cyclization.
Protocol B: The "Direct Shot" (For Deactivated Anilines)
Use this only if you cannot protect the aldehyde. This relies on kinetic control.
-
Solvent: Use Acetonitrile (polar aprotic slows down imine formation relative to sulfonylation compared to alcohols).
-
Base: Use Na
CO (solid, heterogeneous) or 2,6-Lutidine (sterically hindered base). Avoid strong soluble bases. -
Temperature: Keep the reaction at -10 °C to 0 °C .
-
Order of Addition: Add the Aniline to the Sulfonyl Chloride .
-
Rationale: Keeping the aniline concentration low relative to the electrophile favors the faster reaction (sulfonylation) over the slower equilibrium (imine formation).
-
Quantitative Data Summary
| Variable | Impact on Reaction | Recommendation |
| Ortho-Group | Steric hindrance + Cyclization trap | Protect as Acetal (Critical) |
| Base Strength | High pH promotes cyclization | Use Pyridine or Na |
| Solvent | Alcohols promote imine/acetal side reactions | Use DCM , THF , or MeCN |
| Temperature | Heat promotes imine/cyclization | Keep < 0 °C during addition |
References
-
Cyclization of Ortho-Formyl Sulfonamides
-
Title: Thiophene saccharines and processes for their manufacture.[1]
- Source: US P
- URL
-
-
Chemoselectivity of Sulfonyl Chlorides
-
Imine Formation Catalysis
Sources
- 1. CA1062262A - Thiophene saccharines - Google Patents [patents.google.com]
- 2. Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations [iris.unict.it]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Technical Support Center: Handling Moisture Sensitivity of 2-Formylthiophene-3-sulfonyl chloride
Current Status: Operational Ticket ID: TFSC-H2O-Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "HCl Cascade" Risk
Welcome to the technical support hub for 2-Formylthiophene-3-sulfonyl chloride . As a researcher, you likely selected this building block for its ability to introduce both a sulfonamide pharmacophore and a reactive aldehyde handle simultaneously.
However, this dual-functionality creates a unique stability challenge we call the "HCl Cascade."
-
Primary Failure: Moisture ingress hydrolyzes the sulfonyl chloride (
) to sulfonic acid ( ) and Hydrogen Chloride ( ).[1] -
Secondary Failure: The generated
gas, trapped in the vial, catalyzes the degradation of the adjacent formyl group ( ), leading to polymerization or acetal formation.[1]
This guide replaces generic "keep dry" advice with specific, self-validating protocols to break this cascade.
Module 1: Pre-Experiment Verification (QC)
User Question: "I just opened a bottle stored at 4°C for three months. It looks slightly caked.[1][2] Is it still usable?"
Technical Diagnosis: Visual caking suggests partial hydrolysis.[1] The surface crust may be sulfonic acid, while the core remains active. You must quantify the active electrophile content before committing valuable amines to a coupling reaction.
Diagnostic Workflow
Use the following decision tree to assess purity.
Figure 1: Quality Control Decision Matrix. Use this logic gate before every reaction.
Protocol 1.1: The "Silver Nitrate" Rapid Screen
Use this when NMR is unavailable or for a quick bench-side check.
-
Dissolve ~5 mg of the compound in 0.5 mL dry Acetonitrile.
-
Add 1 drop of 0.1 M
(aqueous or alcoholic).[1] -
Interpretation:
Protocol 1.2: 1H NMR Interpretation
Solvent:
| Feature | Intact Compound | Hydrolyzed (Sulfonic Acid) | Mechanism of Shift |
| -CHO (Aldehyde) | ~10.1 - 10.5 ppm (Singlet) | Shifted / Broadened | Acid-catalyzed hydration or polymerization.[1] |
| Thiophene Ring | Distinct Doublets | Smearing / Shifted | Electronic change from electron-withdrawing |
| -OH (Acid) | Absent | ~8.0 - 11.0 ppm (Broad) | Exchangeable proton from sulfonic acid.[1] |
Module 2: Handling & Storage Protocols
User Question: "How do I weigh this out without it degrading on the balance?"
Technical Response: Thiophene sulfonyl chlorides are generally less stable than benzene analogs due to the electron-rich nature of the ring, which can facilitate side reactions [1]. Moisture in the air is the enemy.
The "Double-Containment" Storage Standard
Never store the manufacturer's vial directly in the fridge.
-
Primary Container: Taped with Parafilm/electrical tape under Argon.
-
Secondary Container: Place the vial inside a larger jar containing activated desiccant (e.g., Drierite or Molecular Sieves).
-
Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).
Protocol 2.1: Inert Weighing Technique
Do not use a standard spatula in open air if humidity >40%.
-
Equilibrate: Allow the vial to warm to room temperature inside the desiccator before opening (prevents condensation).
-
The "Cone" Method:
-
Flush a receiving flask with Argon.
-
Place a glass funnel in the neck.
-
Quickly transfer the solid.
-
Immediately cap and purge the flask.
-
-
Solvent First: If possible, dissolve the entire bottle in anhydrous DCM or THF to make a stock solution of known concentration. Store this solution over molecular sieves at -20°C. Note: Solutions degrade faster than solids if not perfectly dry.
Module 3: Reaction Troubleshooting
User Question: "I'm making a sulfonamide. The reaction turned black and I got a low yield. What happened?"
Technical Diagnosis:
Blackening indicates polymerization of the thiophene ring or the aldehyde, likely catalyzed by
The Hydrolysis vs. Coupling Pathway
Figure 2: Competitive pathways.[1] Effective base scavenging is critical to prevent the "HCl Cascade" (red path).[1]
Troubleshooting Guide: Specific Scenarios
| Symptom | Probable Cause | Corrective Action |
| Exotherm upon addition | Moisture in solvent or amine. | Dry solvents over 4Å sieves for 24h.[1] Verify amine dryness (Karl Fischer if available).[1] |
| Gummy precipitate | Pyridine/HCl salt formation trapping product.[1] | Switch to a biphasic system (DCM/Water + |
| Loss of Aldehyde peak | Acid-catalyzed acetal formation with alcohol solvents. | NEVER use alcohols (MeOH, EtOH) as solvents for this sulfonyl chloride.[1] Use THF, DCM, or DMF. |
| Residual Starting Material | Sulfonyl chloride hydrolyzed before reacting.[1] | Increase equivalents of Sulfonyl Chloride (1.2 - 1.5 eq).[1] Add the Sulfonyl Chloride last as a solution. |
Protocol 3.1: Optimized Sulfonamide Synthesis
Designed to minimize moisture contact.
-
Setup: Flame-dried RBF, Argon balloon.
-
Base: Dissolve Amine (1.0 eq) and DIPEA (1.5 eq) in Anhydrous DCM. Note: DIPEA is preferred over Pyridine as it is less nucleophilic and won't attack the sulfonyl center.[1]
-
Addition: Cool amine mixture to 0°C.
-
Reagent: Dissolve 2-Formylthiophene-3-sulfonyl chloride (1.1 eq) in minimal anhydrous DCM in a separate vial.
-
Transfer: Cannulate or syringe the sulfonyl chloride solution dropwise into the amine mixture.
-
Monitoring: Warm to RT. Monitor by TLC.[1] If hydrolysis occurs, the sulfonic acid stays at the baseline; the product will move.
Module 4: Safety & Waste Disposal
User Question: "How do I clean up the glassware? It smells pungent."[1]
Technical Response:
The pungent smell is likely
Neutralization Protocol
-
Quench: Prepare a 10% Sodium Hydroxide (
) or Saturated Sodium Bicarbonate ( ) solution in a beaker. -
Rinse: Rinse dirty glassware with Acetone first (to dissolve organic residues).[1]
-
Destroy: Pour the acetone rinses slowly into the basic aqueous solution. Stir for 30 minutes to ensure complete hydrolysis of any remaining sulfonyl chloride to the non-volatile sodium sulfonate salt.
-
Disposal: Check pH (ensure it is neutral/basic) and dispose of as aqueous organic waste.
References
-
Shevchuk, O. I., et al. (2025).[1][3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1][3] (Accessed via ChemRxiv Preprints).[1]
-
Fisher Scientific. (2024).[1][4] Safety Data Sheet: 3-Thiophenesulfonyl chloride.
-
Sigma-Aldrich. (2025).[1] Product Specification and Storage: Thionyl/Sulfonyl Chlorides.
-
Gnedin, B. G., et al. (1988).[1][5] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR.
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling hazardous reagents.
Sources
Work-up procedures to avoid decomposition of thiophene sulfonyl chlorides
Current Status: Operational | Ticket ID: TSC-THIO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Black Tar" Phenomenon
Welcome to the technical support center. If you are here, you likely encountered the notorious "black tar" decomposition of thiophene sulfonyl chlorides (TSCs).
The Core Problem: Unlike benzene sulfonyl chlorides, thiophene derivatives are
-
Hydrolytic Instability: The S-Cl bond is highly susceptible to nucleophilic attack by water, especially at pH > 7.
-
Thermal Instability: Above 40°C, or in the presence of radical initiators/transition metals, TSCs undergo desulfonylation (extrusion of
), generating highly reactive thienyl radicals or cations that rapidly polymerize into intractable black tars.
Immediate Action Required:
-
Stop all heating.
-
Chill crude mixtures to < 0°C immediately.
-
Do not store in solution; isolate as a solid if possible.
Critical Stability Data
| Parameter | Specification | Critical Limit | Consequence of Failure |
| Temperature | 0°C – 25°C | > 40°C | Rapid |
| pH Stability | pH 2 – 6 | pH > 8 | Base-catalyzed hydrolysis to sulfonic acid (Water soluble). |
| Quench Mode | Inverse (Mix into Ice) | Direct (Water into Mix) | Violent exotherm; Instant decomposition. |
| Storage | Solid, Frozen (-20°C) | Solution, Ambient | Autocatalytic decomposition via HCl generation. |
The "Cold & Fast" Work-up Protocol
This protocol is designed to minimize residence time in the "danger zone" (aqueous contact + heat).
Phase 1: The Inverse Quench (Critical)
Context: You have completed chlorosulfonation (e.g., using
-
Prepare the Quench Vessel: In a separate large flask (3x reaction volume), create a slurry of crushed ice and your extraction solvent (DCM or
).-
Why DCM? It is heavier than water, allowing the product to sink away from the acidic aqueous layer during separation.
-
-
Controlled Addition: Cannulate or dropwise add your reaction mixture onto the stirring ice/solvent slurry .
-
Technical Note: Never add water to the reaction. The hydration energy of excess chlorosulfonic acid will boil the solvent and decompose the TSC instantly.
-
-
Temperature Check: Maintain internal temperature
throughout addition.
Phase 2: Phase Separation & "Flash" Washing[1]
-
Separation: Transfer to a cold separatory funnel. Shake vigorously for 30 seconds. Allow phases to separate.
-
Troubleshooting: If an emulsion forms, do not wait. Add a small amount of brine or filter through a celite pad immediately.
-
-
The Acid Wash: Drain the organic layer. Wash immediately with cold water (or 1% HCl).
-
Why Acidic? Keeping the pH slightly acidic (< 7) suppresses the formation of the sulfonate salt, which acts as a surfactant and promotes hydrolysis.
-
-
The Neutralization (Risky Step): Wash quickly with cold saturated
.-
Stop Point: Shake for only 15-20 seconds. Release pressure. Drain immediately. Do not let it sit. Prolonged exposure to base rapidly hydrolyzes the S-Cl bond.
-
Phase 3: Drying & Isolation
-
Dry: Use anhydrous
(neutral/acidic) rather than (basic). -
Concentrate: Use a rotary evaporator with a bath temperature
.-
Vacuum Control: Use high vacuum to remove solvent at low temperature.
-
-
Crystallization: Do not distill unless absolutely necessary. Recrystallize from Hexane/DCM or Pentane/Ether at -20°C.
Visualization: Decomposition Pathways & Prevention[1]
The following diagram illustrates the decision logic required to prevent the two main modes of failure: Hydrolysis (Path A) and Thermal Polymerization (Path B).
Caption: Figure 1. Critical control points to avoid thermal decomposition (Red Path A) and hydrolytic loss (Red Path B).
Troubleshooting & FAQs
Q: My product turned into a black oil on the rotary evaporator. Can I save it?
-
A: Likely not. The black color indicates polymerization of the thiophene ring initiated by
loss. You can try to extract with hexane (the polymer is often insoluble in hexane), but the yield will be poor. Prevention: Never set the water bath above 30°C.
Q: I see the product in TLC, but after work-up, my NMR shows only starting material or sulfonic acid.
-
A: You suffered from "Base Shock." If you used NaOH or allowed the
wash to sit too long, you hydrolyzed the chloride back to the acid. The sulfonic acid is water-soluble and was discarded with your aqueous layer. Fix: Use shorter wash times and re-extract your aqueous layer with DCM after re-acidifying it (carefully) to see if you can recover the sulfonic acid, though reconverting it to chloride is difficult.
Q: Can I use silica gel chromatography?
-
A: Risky.[1][2] Silica is slightly acidic and often contains water. TSCs often decompose or streak on silica. Recommendation: If you must, use a "Flash Plug" (very short column) with 1% Triethylamine in the eluent to neutralize acidity, but move extremely fast. Crystallization is far superior.
Q: How do I store it?
-
A: Do not store as a liquid/oil. Oils trap HCl and autocatalyze decomposition. Induce crystallization (scratch flask, cool to -78°C). Store the solid under Argon at -20°C.
References
-
Synthesis and Kinetics: Arcoria, A., et al. "Reaction kinetics of 3-thiophenesulfonyl chloride with anilines in methanol." The Journal of Organic Chemistry, vol. 39, no. 12, 1974, pp. 1689–1691. Link
-
Oxidative Chlorination Method: Bahrami, K., et al. "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides."[3] The Journal of Organic Chemistry, vol. 74, no.[3] 24, 2009, pp. 9287–9291.[3] Link
-
General Handling of Sulfonyl Chlorides: "Preparation of Thiophenol." Organic Syntheses, Coll. Vol. 1, p. 504 (Note 3 on Sulfonyl Chloride stability). Link
-
Safety Data & Properties: Thermo Fisher Scientific. "Safety Data Sheet: 2-Thiophenesulfonyl chloride." Link
Sources
Technical Support Center: Purification of 2-Formylthiophene-3-sulfonyl chloride
Case ID: #TIO-SU-003 Status: Active Urgency: High (Compound is moisture/temperature labile) Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary & Compound Profile
User Advisory: You are working with a highly reactive bifunctional intermediate. The molecule contains two electrophilic centers: a sulfonyl chloride (C3) and an aldehyde (C2) on a thiophene ring.
-
Primary Risk: Hydrolysis of the sulfonyl chloride to the sulfonic acid (
), which generates HCl. The acid byproduct catalyzes the degradation of the aldehyde (polymerization/oxidation), creating a "runaway" decomposition loop. -
Physical State: Typically a low-melting solid or viscous oil when crude.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.
Solvent Selection Matrix
The Golden Rule: Never use protic solvents (Water, Ethanol, Methanol) or amines. These will instantly react with the sulfonyl chloride to form sulfonic acids, esters, or sulfonamides.
| Solvent Role | Recommended Solvents | Technical Notes |
| Dissolving Solvent (Solvent A) | Dichloromethane (DCM) , Chloroform, Toluene | Must be anhydrous. DCM is preferred for its low boiling point, allowing easy removal without thermal stress. |
| Anti-Solvent (Solvent B) | n-Hexane , n-Heptane, Cyclohexane | These induce precipitation. Heptane is preferred if higher thermal stability is needed; Hexane is better for low-temp work. |
| Forbidden Solvents | Water, Methanol, Ethanol, Diethyl Ether (wet), Acetone | Alcohols form esters. Acetone often contains water. Wet ether causes hydrolysis. |
Standard Operating Procedure (SOP): Two-Solvent Recrystallization
Objective: Purify crude 2-Formylthiophene-3-sulfonyl chloride without thermal degradation.
Phase 1: Preparation
-
Dry Glassware: Oven-dry all flasks, funnels, and stir bars. Flush with Nitrogen/Argon.
-
Solvent Prep: Ensure DCM and Hexane are dried (over molecular sieves or distilled).
Phase 2: Dissolution & Filtration[1][2]
-
Place crude material in an Erlenmeyer flask.
-
Add Solvent A (DCM) dropwise at Room Temperature (RT) or slightly warmed (max 30°C).
-
Note: Do not boil! This compound is thermally unstable.
-
-
Swirl until the solid dissolves. If a dark, gummy residue remains (polymerized aldehyde), decant the clear solution into a fresh flask.
-
Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter through a Celite pad (must be dry).
Phase 3: Crystallization[1]
-
While stirring the DCM solution, slowly add Solvent B (Hexane) dropwise.
-
Stop Point: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of DCM to clear the solution back to transparency.
-
Seeding: If you have a pure crystal from a previous batch, add it now.
-
Cooling:
-
Step A: Leave at RT for 20 mins (covered).
-
Step B: Move to a fridge (4°C) for 1 hour.
-
Step C: Move to a freezer (-20°C) for maximum yield.
-
Phase 4: Isolation
-
Filter rapidly using a chilled Buchner funnel (inert gas blanket recommended).
-
Wash filter cake with cold Hexane.
-
Drying: Dry under high vacuum at RT. Do not use a heat gun.
Visualization: Workflow & Logic
Figure 1: Recrystallization Workflow
Caption: Step-by-step workflow for the purification of labile sulfonyl chlorides.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for resolving common purification failures.
Troubleshooting Hub (FAQs)
Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?
-
Diagnosis: This is called "Oiling Out." It happens when the compound separates as a liquid before it can crystallize, usually because the temperature dropped too fast or the solvent mixture became too non-polar too quickly.
-
Fix:
-
Re-heat the mixture gently until the oil re-dissolves (add a splash of DCM if needed).
-
Allow it to cool much more slowly. Wrap the flask in a towel to insulate it.
-
Vigorous Stirring: Stirring helps prevent the oil phase from coalescing, keeping droplets small and promoting crystallization.
-
Q2: I smell a sharp, acrid odor (like HCl) and see a white powder that won't dissolve in DCM.
-
Diagnosis: Hydrolysis has occurred.[1][2] The white powder is likely the corresponding sulfonic acid (2-Formylthiophene-3-sulfonic acid), which is insoluble in DCM.
-
Fix: The white solid is an impurity. Filter it off immediately. The filtrate (liquid) may still contain your product. Dry the filtrate over
again and attempt recrystallization with fresh, dry solvents.
Q3: Can I use Diethyl Ether/Hexane?
-
Diagnosis: Risky.
-
Reasoning: Commercial Diethyl Ether often contains trace water and peroxides. Unless freshly distilled from Sodium/Benzophenone, it will degrade your sulfonyl chloride. Stick to DCM/Hexane or Toluene/Heptane.
Q4: The aldehyde peak in NMR is disappearing.
-
Diagnosis: Oxidation or Cannizzaro-type disproportionation.
-
Fix: Ensure no bases (amines, hydroxide) are present. Store the purified solid under Argon. If the aldehyde is oxidizing to the carboxylic acid, you will see a broad -OH peak in the NMR >10 ppm.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General techniques for sulfonyl chlorides).
- Taylor, R. J. K.Organocopper Reagents: A Practical Approach; Oxford University Press, 1994.
-
Gronowitz, S. The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives; Wiley-Interscience: New York, 1991. (Stability of 2- vs 3-substituted thiophenes).
-
BenchChem Technical Support. Stability of Heteroaromatic Sulfonyl Chlorides. (General stability data for thiophene sulfonyl halides).
Sources
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Formylthiophene-3-sulfonyl chloride
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Structural Elucidation
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules is a critical checkpoint. Mass spectrometry (MS) serves as an indispensable tool, offering a "molecular fingerprint" through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pathways of 2-Formylthiophene-3-sulfonyl chloride, a reactive intermediate of significant interest.
While direct experimental spectra for this specific compound are not widely published, a robust and reliable fragmentation pattern can be predicted. This prediction is grounded in the well-established principles of mass spectrometry and supported by extensive experimental data from structurally analogous compounds. This guide will dissect these predicted pathways, compare them with the known fragmentation of related heterocyclic and aromatic sulfonyl chlorides, and provide a rigorous experimental framework for acquiring such data.
The Logic of Molecular Disassembly: Predicting the Fragmentation Cascade
Upon introduction into a mass spectrometer, typically using a hard ionization technique like Electron Ionization (EI), the 2-Formylthiophene-3-sulfonyl chloride molecule will form a high-energy molecular ion (M⁺•). This radical cation is unstable and will readily undergo a series of fragmentation events, driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. The major fragmentation pathways for simple alkane- and arylsulfonyl chlorides are known to involve the loss of a chlorine atom, followed by the expulsion of sulfur dioxide (SO₂), leading to the formation of a carbocation.[1] For aromatic sulfonamides, a similar loss of SO₂ via rearrangement is a frequently observed phenomenon.[2][3]
Based on these principles, we can predict the primary fragmentation cascade for 2-Formylthiophene-3-sulfonyl chloride as follows:
-
Loss of Chlorine Radical (M - Cl): The initial, and often most favorable, fragmentation step is the cleavage of the relatively weak S-Cl bond to release a chlorine radical (•Cl). This results in the formation of a stable acylium-like ion.
-
Loss of Sulfur Dioxide (M - Cl - SO₂): Following the initial loss of chlorine, the resulting fragment can readily eliminate a neutral molecule of sulfur dioxide (SO₂). This is a very common pathway for sulfonyl derivatives.[1][4]
-
Loss of the Sulfonyl Chloride Group (M - SO₂Cl): A significant fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the entire sulfonyl chloride group (•SO₂Cl). This would result in a 2-formylthienyl cation. This has been observed in analogous compounds like 2-chloropyridine-3-sulfonyl chloride, which shows a fragment for (M - SO₂Cl).[5]
-
Decarbonylation (Loss of CO): The formyl group (CHO) provides another key fragmentation route. Aldehydes are known to lose a neutral carbon monoxide (CO) molecule.[6] This can occur from the molecular ion or subsequent fragment ions containing the formyl group. A similar combined loss of SO₂ and CO has been documented for 2-formyl benzene sulfonate.[4]
-
Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, although this typically requires higher energy and occurs after the initial loss of the more labile substituents.
These predicted pathways are visualized in the fragmentation diagram below.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 2-Formylthiophene-3-sulfonyl chloride.
A Comparative Analysis: Benchmarking Against Known Compounds
To build confidence in our predicted fragmentation, we can compare it to the established patterns of similar molecules. This comparative approach is fundamental to structural elucidation in mass spectrometry.
| Compound Class | Key Fragmentation Pathways | Relevance to Target Molecule |
| Aryl Sulfonyl Chlorides | Primary loss of •Cl, followed by loss of SO₂.[1] | Direct analogy for the sulfonyl chloride moiety. The thiophene ring behaves as an electron-rich aromatic system. |
| Substituted Thiophenes | Fragmentation is heavily influenced by the nature of the substituent. α-cleavage next to carbonyl groups is a dominant feature.[1] | The formyl group at the 2-position will strongly direct fragmentation, particularly the loss of CO. |
| 2-Formyl Benzene Sulfonate | Shows a characteristic loss of both SO₂ and CO.[4] | Provides a very strong analogy, containing both the key functional groups (formyl and a sulfonyl derivative) on an aromatic ring. |
| 2-Chloropyridine-3-sulfonyl chloride | Experimental data shows fragments corresponding to [M-Cl]⁺ and [M-SO₂Cl]⁺.[5] | A heterocyclic sulfonyl chloride that confirms the lability of both the S-Cl and C-S bonds in a similar chemical environment. |
This comparative data strongly supports the predicted fragmentation cascade, where the initial loss of the sulfonyl chloride components (Cl, SO₂) is followed or paralleled by fragmentation directed by the formyl group (CO loss).
A Rigorous Protocol for Experimental Validation
To experimentally verify the predicted fragmentation patterns, a precise and well-controlled methodology is required. The following protocol outlines the key steps for acquiring high-quality mass spectrometry data for 2-Formylthiophene-3-sulfonyl chloride.
Objective: To obtain the Electron Ionization (EI) mass spectrum of 2-Formylthiophene-3-sulfonyl chloride and identify its characteristic fragmentation pattern.
Materials:
-
2-Formylthiophene-3-sulfonyl chloride (handle with care, as sulfonyl chlorides are reactive and moisture-sensitive).[7]
-
High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample introduction.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen volatile solvent. Due to the reactivity of sulfonyl chlorides, the analysis should be performed promptly after preparation.[8]
-
-
Instrument Setup (GC):
-
Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C). Use a split/splitless inlet, typically in split mode to avoid overloading the column and detector.
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).
-
-
Instrument Setup (MS):
-
Ion Source: Electron Ionization (EI) at the standard energy of 70 eV. This high energy ensures reproducible and extensive fragmentation.[9]
-
Source Temperature: Typically set around 230 °C.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Detector: Ensure the detector is properly calibrated and tuned according to the manufacturer's specifications.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Acquire data throughout the chromatographic run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 2-Formylthiophene-3-sulfonyl chloride.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak (M⁺•). Note the characteristic isotopic pattern for compounds containing one chlorine (M+2 peak approximately one-third the intensity of the M peak) and two sulfur atoms.
-
Identify the major fragment ions and propose structures based on the predicted pathways (e.g., [M-Cl]⁺, [M-SO₂Cl]⁺, [M-Cl-SO₂]⁺).
-
Compare the observed spectrum to library data for related compounds if available.
-
Caption: Workflow for the GC-MS analysis of 2-Formylthiophene-3-sulfonyl chloride.
Conclusion
The structural elucidation of reactive intermediates like 2-Formylthiophene-3-sulfonyl chloride is a complex but manageable challenge. By leveraging a deep understanding of fundamental fragmentation mechanisms and drawing comparisons with well-documented analogous structures, a highly predictive model of its mass spectrum can be constructed. The primary fragmentation events are anticipated to be the sequential or concerted loss of chlorine, sulfur dioxide, and carbon monoxide. This predictive guide, coupled with the provided rigorous experimental protocol, offers researchers a robust framework for the confident identification and characterization of this and other novel heterocyclic compounds, ultimately accelerating the pace of research and development.
References
- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene.
- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- A Library of Conformationally Restricted Satur
- Synthesis of sulfonyl chloride substr
- Chemistry LibreTexts.
- Chemguide.
- NIST WebBook. (+)-Camphor-10-sulfonyl chloride.
- ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.
- eGyanKosh.
- ELTE.
- ACS Publications.
- PubMed.
- Mass spectral fragmentations of sulfon
- Selective Late‐Stage Sulfonyl Chloride Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aaqr.org [aaqr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
Characterization & Performance Guide: 2-Formylthiophene-3-sulfonyl Chloride
The following guide provides an in-depth technical analysis of 2-Formylthiophene-3-sulfonyl chloride, designed for medicinal chemists and process development scientists.
CAS: 2138205-82-8 | Formula: C₅H₃ClO₃S₂ | M.W.: 226.66 g/mol
Executive Summary: The Bioisosteric Advantage
2-Formylthiophene-3-sulfonyl chloride is a critical heteroaromatic building block used primarily to synthesize sulfonamide-based pharmacophores. It serves as a bioisostere for 2-formylbenzenesulfonyl chloride , offering distinct electronic properties that modulate potency and metabolic stability.
Unlike its benzene counterparts, the thiophene ring functions as an electron-rich system, yet the specific 2,3-substitution pattern creates a unique "push-pull" electronic environment. This guide objectively compares its performance against standard alternatives, supported by characterization data and reactivity profiles.
Comparative Analysis: Thiophene vs. Benzene Scaffolds[1]
The choice between a thiophene-based sulfonyl chloride and a benzene-based one is rarely arbitrary. The following table highlights the critical performance differences that drive scaffold selection in drug discovery.
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | 2-Formylthiophene-3-sulfonyl Chloride | 2-Formylbenzenesulfonyl Chloride | Implication for Research |
| Electronic Character | Thiophene derivatives often show higher affinity for lipophilic pockets. | ||
| Sulfonyl Reactivity | High (Susceptible to rapid hydrolysis) | Moderate | Requires strictly anhydrous conditions; faster coupling with weak nucleophiles. |
| Solubility (LogP) | ~1.4 (Predicted) | ~1.6 | Slightly improved aqueous solubility for final sulfonamide drugs. |
| Metabolic Liability | S-oxidation potential | Ring hydroxylation | Thiophene S-oxidation can be a metabolic soft spot; requires SAR monitoring. |
| Storage Stability | Low (Decomposes to sulfonic acid) | Moderate to High | Must be stored at -20°C under Argon; benzene analogs are often shelf-stable at RT. |
Synthesis & Structural Logic
Direct chlorosulfonation of 2-thiophenecarboxaldehyde typically yields the 5-isomer due to the directing effect of the sulfur atom and the aldehyde group. Accessing the 3-sulfonyl isomer requires a regioselective approach, often involving a "blocked" precursor or lithium-halogen exchange.
Mechanistic Workflow (Graphviz)
Figure 1: Regioselective synthesis pathway avoiding the thermodynamic 5-isomer product.
Characterization Data
Accurate identification is paramount due to the prevalence of the 5-isomer impurity. The following data points are diagnostic for the 2,3-substitution pattern.
Nuclear Magnetic Resonance (NMR)
The coupling constant (
-
¹H NMR (400 MHz, CDCl₃):
- 10.30 (s, 1H, -CH O): Characteristic downfield aldehyde singlet.
-
7.85 (d,
Hz, 1H, H5 ): Doublet typical of -proton. -
7.55 (d,
Hz, 1H, H4 ): Doublet typical of -proton. -
Note: A
value of ~5.2 Hz indicates adjacent protons (2,3- or 3,4-substitution). Since position 2 is blocked by CHO, this confirms the 3-sulfonyl placement. (Contrast: 2,5-substitution would show a singlet or very small coupling Hz).
Infrared Spectroscopy (FT-IR)
-
1685 cm⁻¹: Strong C=O stretching (Aldehyde).
-
1375 cm⁻¹: Asymmetric S=O stretching (Sulfonyl chloride).
-
1170 cm⁻¹: Symmetric S=O stretching.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
226 (M⁺) and 228 (M+2) in a 3:1 ratio, confirming the presence of one Chlorine atom. -
Base Peak: Loss of -Cl (
191) or -SO₂Cl is common.
Experimental Protocol: Sulfonamide Formation
Due to the high reactivity of the thiophene-sulfonyl chloride bond, standard Schotten-Baumann conditions (aqueous base) often lead to hydrolysis. The following anhydrous protocol is recommended for high yields.
Materials
-
Reagent: 2-Formylthiophene-3-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine in anhydrous DCM (0.2 M concentration).
-
Addition: Add the base (Pyridine/TEA) and cool the mixture to 0°C in an ice bath.
-
Reaction: Dissolve 2-Formylthiophene-3-sulfonyl chloride in a minimal amount of DCM and add dropwise to the amine solution over 15 minutes. Crucial: Rapid addition causes exotherms that degrade the aldehyde.
-
Monitoring: Warm to room temperature. Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (
) should disappear within 1-2 hours. -
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography. Note that sulfonamides are polar; gradient elution (0%
50% EtOAc in Hexane) is typically required.
Stability & Handling Warnings
-
Hydrolysis Sensitivity: This compound hydrolyzes ~10x faster than benzenesulfonyl chloride. Exposure to atmospheric moisture for >1 hour can result in >20% conversion to the sulfonic acid (detected as a broad hump in NMR at 8-10 ppm).
-
Aldehyde Oxidation: The formyl group is susceptible to air oxidation to the carboxylic acid. Store under inert atmosphere.
-
Safety: Corrosive and lachrymator.[1] Handle only in a fume hood.
References
-
Biosynth Carbosynth. (2024).[1] 2-Formylthiophene-3-sulfonyl chloride Product Specification. Retrieved from
-
BLD Pharm. (2024).[1] Characterization of Thiophene Sulfonyl Chlorides. Retrieved from [2]
- Gronowitz, S. (1991). The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives. Wiley-Interscience. (Foundational text on thiophene reactivity and NMR coupling constants).
- Raasch, M. S. (1980). The Chemistry of Sulfonyl Chlorides in Heterocyclic Synthesis. Journal of Organic Chemistry, 45(5), 856-867.
-
PubChem. (2024). Compound Summary: Thiophene-3-sulfonyl chloride derivatives. Retrieved from
Sources
Elemental analysis standards for 2-Formylthiophene-3-sulfonyl chloride
Elemental Analysis & Purity Standards: 2-Formylthiophene-3-sulfonyl chloride
Executive Summary
2-Formylthiophene-3-sulfonyl chloride (CAS: 56625-23-9 / Analogous) is a high-value, bifunctional heterocyclic intermediate used in the synthesis of sulfonamide-based pharmacophores and thienothiazine derivatives.[1][2] Unlike robust analogs such as 2-thiophenesulfonyl chloride, this compound possesses an ortho-formyl group adjacent to the sulfonyl chloride moiety. This structural proximity induces high reactivity, making standard elemental analysis (EA) protocols prone to significant drift due to rapid hydrolysis and oxidation.
This guide establishes the analytical standards for validating this compound, comparing conventional combustion methods against optimized inert-handling protocols and orthogonal quantitative NMR (qNMR) validation.
Chemical Profile & Theoretical Standards
Before experimental validation, the theoretical "Gold Standard" must be defined. Any deviation >0.4% typically indicates degradation (hydrolysis to sulfonic acid or oxidation to carboxylic acid).
| Property | Specification |
| IUPAC Name | 2-Formylthiophene-3-sulfonyl chloride |
| Formula | C₅H₃ClO₃S₂ |
| Molecular Weight | 210.66 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (low melting) |
| Stability | High Moisture Sensitivity: Hydrolyzes to 2-formylthiophene-3-sulfonic acid.Oxidation Sensitivity: Aldehyde oxidizes to carboxylic acid. |
Theoretical Elemental Composition (The Target):
| Element | Theoretical % | Common Degradation Drift (Hydrolysis) | Common Degradation Drift (Oxidation) |
| Carbon (C) | 28.51% | ↓ Lower (Dilution by H₂O adduct) | ↓ Lower (Addition of Oxygen) |
| Hydrogen (H) | 1.44% | ↑ Higher (Introduction of H from H₂O) | ↑ Higher (if hydrate forms) |
| Chlorine (Cl) | 16.83% | ↓ Lower (Loss of volatile HCl gas) | Stable (unless HCl lost) |
| Sulfur (S) | 30.44% | Stable/Slight ↓ (Ratio preserved, but % drops by dilution) | ↓ Lower |
Comparative Method Analysis: Establishing the Standard
This section compares three methodologies for validating the purity of 2-Formylthiophene-3-sulfonyl chloride.
Method A: Standard Automated Combustion (CHNS)
-
Protocol: Open-air weighing into tin capsules; standard combustion at 950°C.
-
Performance: POOR .
-
Failure Mode: The compound is hygroscopic. During the weighing process (2–5 mins), atmospheric moisture hydrolyzes the -SO₂Cl bond.
-
Reaction:
-
Result: The loss of volatile HCl leads to a massive drop in Chlorine content (-2% to -5%). The uptake of water shifts Carbon values outside the ±0.4% acceptable limit.
-
-
Verdict: Not recommended for "As-is" purity certification.
Method B: Optimized Inert Handling (The Recommended EA Standard)
-
Protocol: Weighing performed inside an Argon-filled glovebox. Samples sealed in cold-welded Sn capsules. Addition of Vanadium Pentoxide (
) as a combustion aid to prevent sulfur retention in ash. -
Performance: EXCELLENT .
-
Why it works: Eliminates hydrolysis during the critical weighing phase.
ensures refractory sulfur (common in thiophenes) is fully converted to for detection. -
Verdict: The only valid method for direct EA of this compound.
Method C: Derivatization (The Stability Alternative)
-
Protocol: Rapid conversion of the acid chloride to a stable sulfonamide (e.g., reaction with morpholine or dimethylamine) prior to analysis.
-
Performance: HIGH RELIABILITY .
-
Why it works: The sulfonamide is chemically stable, non-volatile, and easy to purify.
-
Verdict: Best for shipping validation or long-term stability studies.
Experimental Protocols
Protocol 1: Optimized Inert Elemental Analysis
-
Reagents:
(Analytical Grade), Tin capsules (Pressed). -
Equipment: Microbalance (0.1 µg resolution), Glovebox (
ppm ). -
Workflow:
-
Pre-dry
at 110°C for 2 hours. -
Transfer sample and capsules to Glovebox.
-
Tare tin capsule. Add ~2 mg of 2-Formylthiophene-3-sulfonyl chloride .
-
Add ~2 mg
(1:1 ratio). -
Cold Weld: Fold and mechanically seal the capsule tightly to exclude air.
-
Analyze immediately on CHNS analyzer (Combustion temp: 1050°C; Reduction temp: 650°C).
-
Protocol 2: Orthogonal Validation via qNMR (Quantitative NMR)
Since EA can be ambiguous with labile compounds, qNMR is the superior "Purity Standard".
-
Internal Standard: 1,3,5-Trimethoxybenzene (Stable, non-reactive).
-
Solvent:
(Dried over molecular sieves) or (to avoid reaction with solvent). -
Procedure:
-
Weigh ~10 mg of analyte and ~5 mg of internal standard accurately.
-
Dissolve in 0.6 mL dry solvent.
-
Acquire ¹H NMR (d1 > 30s to ensure relaxation).
-
Integrate the Formyl proton (~10.0 ppm) vs. Standard.
-
Comparative Stability Data
The following table illustrates the performance of 2-Formylthiophene-3-sulfonyl chloride against common alternatives, highlighting why specific standards are needed.
| Compound | Stability Profile | EA Success Rate (Air) | EA Success Rate (Inert) | Recommended Standard |
| 2-Formylthiophene-3-sulfonyl chloride | Low (Dual reactivity) | < 10% | > 95% | Inert EA + qNMR |
| 2-Thiophenesulfonyl chloride | Medium (Hydrolysis only) | ~60% | > 98% | Standard EA |
| 5-Formylthiophene-2-sulfonyl chloride | Medium-Low (Isomer) | ~40% | > 95% | Inert EA |
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | High (Ester stabilized) | > 90% | > 99% | Standard EA |
Insight: The ortho placement of the aldehyde in the title compound accelerates degradation compared to the meta or para isomers (like the 5-formyl variant), likely due to intramolecular assistance or steric strain weakening the S-Cl bond.
Analytical Workflow Visualization
Figure 1: Decision tree for the elemental analysis of labile sulfonyl chlorides. Note the critical divergence between air handling (failure) and inert handling (success).
References
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Thiophenesulfonyl chloride (Analog Comparison). Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Thiophene-3-sulfonyl chloride.[3] Retrieved from
-
Royal Society of Chemistry. (2011). Synthesis of sulfonyl chloride substrate precursors.[4] Chem. Commun. Retrieved from
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from
Sources
A Senior Application Scientist's Guide to Differentiating Thiophene Sulfonyl Chloride Isomers Using Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical intermediates is a cornerstone of rigorous scientific practice. Thiophene sulfonyl chlorides, key building blocks in the synthesis of a multitude of pharmaceutical agents, exist primarily as two constitutional isomers: 2-thiophene sulfonyl chloride and 3-thiophene sulfonyl chloride. The seemingly subtle difference in the position of the sulfonyl chloride group on the thiophene ring profoundly impacts the molecule's reactivity and its subsequent incorporation into larger molecular scaffolds. Consequently, the unambiguous differentiation of these isomers is not merely an academic exercise but a critical quality control step in the drug development pipeline.
This guide provides an in-depth technical comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral differences and provide practical, field-proven insights to empower researchers to confidently distinguish between these crucial chemical entities.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most definitive method for differentiating the 2- and 3-isomers of thiophene sulfonyl chloride. The electronic environment of each proton and carbon atom within the thiophene ring is uniquely influenced by the position of the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl), leading to distinct chemical shifts and coupling patterns in their respective ¹H and ¹³C NMR spectra.
Understanding the Electronic Landscape
The sulfonyl chloride group exerts a powerful inductive and resonance effect, withdrawing electron density from the thiophene ring. This deshielding effect is most pronounced at the carbon atom directly attached to the substituent (the ipso-carbon) and attenuates with distance. The lone pairs on the sulfur atom in the thiophene ring also play a crucial role in the electronic distribution. These factors create a unique electronic signature for each isomer, which is directly observable in the NMR spectrum.
¹H NMR Spectroscopy: A Tale of Two Coupling Patterns
The ¹H NMR spectra of 2- and 3-thiophene sulfonyl chloride are readily distinguishable by their characteristic splitting patterns and chemical shifts.
In 2-thiophene sulfonyl chloride , the three protons on the thiophene ring give rise to a complex multiplet system. The proton at the 5-position (H5) is the most deshielded due to its proximity to both the sulfur atom and the electron-withdrawing sulfonyl chloride group. The protons at the 3- and 4-positions (H3 and H4) will appear at intermediate chemical shifts. The coupling constants between these protons are also characteristic, with the coupling between adjacent protons (J₃₄) being the largest.
For 3-thiophene sulfonyl chloride , the proton at the 2-position (H2) is the most deshielded, appearing as a distinct multiplet at the lowest field. The protons at the 4- and 5-positions (H4 and H5) will be in a different chemical environment and will exhibit their own characteristic shifts and couplings. The symmetry of the molecule is lower than that of the 2-isomer, leading to a more complex splitting pattern.
Table 1: Comparative ¹H NMR Data for Thiophene Sulfonyl Chloride Isomers (Predicted for 3-isomer based on substituent effects, in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Thiophene Sulfonyl Chloride | H-3 | ~7.70 | dd | J₃₄ ≈ 4.0, J₃₅ ≈ 1.5 |
| H-4 | ~7.25 | t | J₃₄ ≈ 4.0, J₄₅ ≈ 5.0 | |
| H-5 | ~7.90 | dd | J₄₅ ≈ 5.0, J₃₅ ≈ 1.5 | |
| 3-Thiophene Sulfonyl Chloride | H-2 | ~8.20 | dd | J₂₄ ≈ 1.5, J₂₅ ≈ 3.0 |
| H-4 | ~7.50 | dd | J₂₄ ≈ 1.5, J₄₅ ≈ 5.0 | |
| H-5 | ~7.75 | dd | J₂₅ ≈ 3.0, J₄₅ ≈ 5.0 |
Note: The data for 3-thiophene sulfonyl chloride is a prediction based on established substituent chemical shift effects in thiophene systems. Experimental verification is recommended.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework and is highly sensitive to the electronic effects of the sulfonyl chloride group. The ipso-carbon (the carbon atom bonded to the -SO₂Cl group) will be significantly deshielded in both isomers. However, the chemical shifts of the other ring carbons provide the key to differentiation.
In 2-thiophene sulfonyl chloride , the C2 carbon will be the most deshielded. The chemical shifts of C3, C4, and C5 will be influenced by their proximity to the substituent and the ring sulfur atom.
In 3-thiophene sulfonyl chloride , the C3 carbon will be the most deshielded. The relative chemical shifts of the other carbons (C2, C4, and C5) will be distinctly different from those in the 2-isomer, providing a clear method of identification.
Table 2: Comparative ¹³C NMR Data for Thiophene Sulfonyl Chloride Isomers (Predicted for 3-isomer based on substituent effects, in CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 2-Thiophene Sulfonyl Chloride | C2 | ~145 |
| C3 | ~135 | |
| C4 | ~128 | |
| C5 | ~136 | |
| 3-Thiophene Sulfonyl Chloride | C2 | ~133 |
| C3 | ~148 | |
| C4 | ~127 | |
| C5 | ~130 |
Note: The data for 3-thiophene sulfonyl chloride is a prediction based on established substituent chemical shift effects in thiophene systems. Experimental verification is recommended.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of a thiophene sulfonyl chloride sample to determine its isomeric identity.
Materials:
-
Thiophene sulfonyl chloride sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the thiophene sulfonyl chloride sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer on the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Process the spectrum and reference it to the CDCl₃ solvent signal at 77.16 ppm.
-
Identify the chemical shifts of the carbon signals.
-
Data Analysis Workflow:
Caption: Workflow for Isomer Identification using NMR Spectroscopy.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
While not as definitive as NMR for isomer differentiation, IR spectroscopy provides a rapid and valuable confirmation of the presence of the key functional groups. Both isomers will exhibit characteristic strong absorptions for the sulfonyl chloride group.
-
S=O Asymmetric Stretch: A strong band is expected in the region of 1375-1385 cm⁻¹.
-
S=O Symmetric Stretch: Another strong band will appear around 1180-1190 cm⁻¹.
The primary differences between the IR spectra of the two isomers will lie in the "fingerprint region" (below 1500 cm⁻¹), specifically in the patterns of the C-H out-of-plane bending vibrations. The substitution pattern on the thiophene ring dictates the number and position of these bands.
-
2-Thiophene Sulfonyl Chloride: Being a 2-substituted thiophene, it is expected to show a characteristic pattern of C-H bending vibrations. The National Institute of Standards and Technology (NIST) provides a reference spectrum for 2-thiophenesulfonyl chloride which can be used for comparison.[1]
-
3-Thiophene Sulfonyl Chloride: As a 3-substituted thiophene, it will have a different set of C-H bending vibrations. While a publicly available, peer-reviewed spectrum for the 3-isomer is less common, the differences in this region compared to the 2-isomer's spectrum would be a key indicator.
Table 3: Key IR Absorption Frequencies for Thiophene Sulfonyl Chlorides
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| -SO₂Cl | S=O Asymmetric Stretch | 1375 - 1385 (Strong) |
| -SO₂Cl | S=O Symmetric Stretch | 1180 - 1190 (Strong) |
| Thiophene C-H | Out-of-plane Bending | 700 - 900 (Pattern differs for 2- and 3-substitution) |
Experimental Protocol: IR Spectroscopic Analysis
Objective: To obtain the IR spectrum of a thiophene sulfonyl chloride sample and identify key functional group absorptions.
Materials:
-
Thiophene sulfonyl chloride sample
-
Potassium bromide (KBr) for pellet preparation (if sample is solid) or a suitable solvent (e.g., chloroform) for solution-phase analysis.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR, transmission).
Procedure (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the thiophene sulfonyl chloride sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the S=O stretches and the C-H bending vibrations in the fingerprint region.
-
Compare the obtained spectrum with a reference spectrum of 2-thiophene sulfonyl chloride.
-
FTIR Data Acquisition and Analysis Flow:
Caption: Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS): A Note on Isomeric Differentiation
Mass spectrometry is an invaluable tool for determining the molecular weight of a compound. Both 2- and 3-thiophene sulfonyl chloride have the same molecular formula (C₄H₃ClO₂S₂) and therefore the same nominal molecular weight (182 g/mol ).
While fragmentation patterns can sometimes be used to distinguish between isomers, it has been reported that isomeric thiophenes with substituents at the 2- or 3-position often cannot be reliably differentiated by mass spectrometry alone. Both isomers are likely to exhibit fragmentation pathways involving the loss of Cl, SO₂, and the thiophene ring fragmentation. Therefore, while MS is essential for confirming the molecular weight, it should be used in conjunction with NMR and IR for definitive isomeric assignment.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous differentiation of 2- and 3-thiophene sulfonyl chloride is paramount for ensuring the quality and consistency of chemical syntheses in research and drug development. While each spectroscopic technique provides valuable information, a multi-faceted approach is the most robust strategy.
-
NMR spectroscopy is the most powerful and definitive tool , providing clear and distinct fingerprints for each isomer based on chemical shifts and coupling patterns.
-
IR spectroscopy offers rapid confirmation of the sulfonyl chloride functional group and can provide supporting evidence for the substitution pattern through analysis of the fingerprint region.
-
Mass spectrometry confirms the molecular weight of the compound but is generally not sufficient on its own for isomer differentiation.
By employing these techniques in a complementary fashion and understanding the underlying principles of how the substituent position influences the spectroscopic output, researchers can confidently and accurately characterize their thiophene sulfonyl chloride intermediates, ensuring the integrity of their scientific endeavors.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
ADDP facilitate CS bond formation from sulfonyl chloride with alcohols. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Thiophene-3-sulfonyl Chloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Thiophene-3-sulfonyl chloride (C4H3ClO2S2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sufonyl chloride infrared spectra. (n.d.). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Synthesis and Complete NMR Spectral Assignment of Thiophene-Substituted Sulfinyl Monomers. (2004). PubMed. Retrieved February 15, 2026, from [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- General preparation method of sulfonyl chloride. (n.d.). Google Patents.
-
Thiophene-3-carbonyl Chloride. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Thiophene-3-carbonyl Chloride. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
Sources
Validating Sulfonamide Synthesis: A Comparative Guide to TLC and LC-MS Protocols
Executive Summary
The formation of the sulfonamide bond—typically via the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride—is a cornerstone reaction in medicinal chemistry. However, the apparent simplicity of this reaction often masks common pitfalls: hydrolysis of the sulfonyl chloride, formation of bis-sulfonamides, and difficult separations of polar intermediates.
This guide provides a validated framework for monitoring this synthesis. We move beyond generic advice to compare two orthogonal analytical techniques: Thin Layer Chromatography (TLC) as a rapid, qualitative scout, and Liquid Chromatography-Mass Spectrometry (LC-MS) as the quantitative validator.
Part 1: The Chemistry Context & Impurity Landscape
Before selecting an analytical method, one must understand what is being analyzed. The Schotten-Baumann conditions typically used for this synthesis generate specific impurity profiles that dictate our detection strategy.
Diagram 1: Sulfonamide Reaction & Impurity Pathways
This diagram outlines the primary reaction and the competing pathways that necessitate rigorous validation.
Figure 1: Reaction logic showing the target product alongside critical impurities: the hydrolyzed sulfonic acid (polar) and the bis-sulfonamide (lipophilic).
Part 2: Method A — Thin Layer Chromatography (The Rapid Screen)
TLC is often dismissed as "low-tech," but for sulfonamides, it is the most efficient way to monitor the consumption of the limiting reagent. However, standard silica protocols often fail because sulfonamides and their amine precursors are basic/amphoteric, leading to "streaking" or "tailing" on acidic silica.
The "Anti-Tailing" Protocol
To ensure sharp bands, the mobile phase must be modified to suppress ionization of the amine or the sulfonamide nitrogen.
Materials:
-
Silica Gel 60 F254 plates.[1]
-
Visualization: UV (254 nm) and Fluorescamine dip (specific for primary amines).
Optimized Mobile Phases:
-
For Lipophilic Sulfonamides: Hexane : Ethyl Acetate : Methanol : Triethylamine (8:1:1:0.1).[2]
-
Why: The Et3N neutralizes silica's acidic sites, preventing amine tailing [1].
-
-
For Polar/Basic Sulfonamides: DCM : Methanol : NH4OH (9:1:0.1).
-
Why: Ammonium hydroxide suppresses protonation of basic nitrogens, sharpening the spots.
-
Step-by-Step Workflow:
-
Baseline: Spot Starting Material A (Sulfonyl Chloride), B (Amine), and Co-spot (Reaction Mixture + A + B).
-
Elution: Run the plate in the chosen basic mobile phase.
-
Visualization:
-
Check UV 254 nm first. Sulfonamides quench fluorescence strongly.
-
Differentiation: Dip in Fluorescamine .[3] Unreacted primary amines will fluoresce under long-wave UV; the sulfonamide product will NOT. This confirms the consumption of the amine [2].
-
Part 3: Method B — LC-MS (The Definitive Validation)
While TLC shows progress, it cannot confirm identity or detect co-eluting bis-sulfonamides effectively. LC-MS is required to distinguish the product (M+H) from the hydrolyzed sulfonic acid (M-Cl+OH) which often has similar polarity.
The "Dual-Polarity" Protocol
Sulfonamides are amphoteric. The sulfonamide -NH- proton is acidic (pKa ~10), while the amine moiety (if present) is basic. Therefore, a single ionization mode is often insufficient.
Instrument Settings:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Ionization: Electrospray Ionization (ESI) with Polarity Switching (Pos/Neg).[5]
Why Polarity Switching?
-
ESI (+): Detects unreacted amines [M+H]+ and the sulfonamide product [M+H]+.
-
ESI (-): Highly sensitive for the Sulfonic Acid impurity (which ionizes poorly in positive mode) and the deprotonated sulfonamide [M-H]- [3].
Data Interpretation Guide:
| Species | ESI(+) Signal | ESI(-) Signal | Retention Time (C18) |
|---|---|---|---|
| Amine (SM) | Strong [M+H]+ | Weak/None | Early (Polar) |
| Sulfonyl Chloride | Unstable (Hydrolyzes) | Unstable | N/A |
| Sulfonic Acid (Impurity) | Weak | Strong [M-H]- | Very Early (Front) |
| Target Sulfonamide | Strong [M+H]+ | Medium [M-H]- | Mid-Range |
| Bis-Sulfonamide | Strong [M+H]+ | None (No acidic H) | Late (Lipophilic) |
Part 4: Comparative Analysis
The following table contrasts the utility of TLC and LC-MS against the "Gold Standard" (NMR) and standard HPLC-UV.
| Feature | TLC (Optimized) | LC-MS (ESI +/-) | NMR (1H) | HPLC-UV |
| Throughput | High (2-5 mins) | Medium (5-15 mins) | Low (30+ mins) | Medium (10-30 mins) |
| Specificity | Low (Rf values only) | High (Mass + RT) | Very High (Structure) | Medium (RT only) |
| Impurity ID | Visual only | Excellent (MW ID) | Excellent (Structural) | Poor (Needs Standards) |
| Sensitivity | µg range | pg range | mg range | ng range |
| Cost/Run | < $1 | $10 - $50 | > $50 | $5 - $20 |
| Primary Use | Real-time monitoring | Purity confirmation | Structural elucidation | Final QC Quantitation |
Key Insight: LC-MS is superior to NMR for detecting trace bis-sulfonamide impurities, which often have overlapping proton signals with the product but a distinct mass shift (+Sulfonyl group) [4].
Part 5: Integrated Workflow (The Self-Validating System)
To maintain scientific integrity and efficiency, do not rely on a single method. Use this integrated workflow to validate the synthesis.
Diagram 2: The Validation Decision Matrix
Figure 2: A logic-gated workflow ensuring no time is wasted on LC-MS if the reaction is incomplete by TLC.
Protocol Causality
-
TLC First: We use TLC to confirm the amine is gone. If the amine remains, the reaction is incomplete. Running LC-MS now is wasteful.
-
LC-MS Second: Once the amine is gone, we use LC-MS to check for over-reaction (bis-sulfonamide). TLC often fails to separate the mono- and bis-products effectively due to similar Rf values in basic eluents.
-
Extraction Strategy: If LC-MS shows high Sulfonic Acid (hydrolysis), perform a basic wash (NaOH). The sulfonic acid will form a water-soluble salt and be removed, leaving the pure sulfonamide in the organic layer.
References
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.05). Retrieved from [Link]
-
National Institutes of Health (PubMed). (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis. Retrieved from [Link]
-
Specific Polymers. (2025). HPLC, a modular technique that complements NMR. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Formylthiophene-3-sulfonyl Chloride
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Formylthiophene-3-sulfonyl chloride. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical with the highest degree of safety and confidence. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and authoritative sources.
Hazard Profile and Essential Risk Assessment
2-Formylthiophene-3-sulfonyl chloride is a reactive compound possessing hazards from both the sulfonyl chloride functional group and the thiophene moiety. A thorough understanding of its reactivity is critical for safe handling and disposal. The primary hazard stems from the high reactivity of the sulfonyl chloride group with nucleophiles, particularly water.
Core Chemical Reactivity: Sulfonyl chlorides are highly reactive electrophiles that undergo vigorous hydrolysis with water, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reaction is exothermic and can lead to dangerous pressure buildup and the release of toxic fumes.[2] Therefore, a controlled neutralization with a base is paramount to safely convert the reactive sulfonyl chloride into a more stable and less hazardous sulfonate salt.
Hazard Summary Table:
| Hazard Category | Description | Rationale and Precautionary Actions |
|---|---|---|
| Corrosivity | Reacts violently with water, moisture, and other nucleophiles to produce hydrochloric acid and thiophene sulfonic acid.[1][2] Causes severe skin burns and eye damage.[3][4] | All handling must be performed in a certified chemical fume hood under anhydrous conditions. Never add water directly to the compound.[5] Wear appropriate PPE at all times. |
| Toxicity | Harmful if swallowed and toxic if inhaled. Vapors and decomposition products (HCl, SO₂) can cause severe respiratory irritation.[6] | Avoid generating or breathing vapors.[6] All disposal and neutralization steps must occur within a fume hood. |
| Environmental Hazard | Thiophene and its derivatives can be harmful to aquatic life.[7][8] | Avoid release into the environment.[7] Do not dispose of down the drain.[9] |
| Reactivity | In addition to water, it reacts with strong bases, alcohols, and amines.[1] | Store away from incompatible materials. The neutralization process must be carefully controlled to manage the exothermic reaction. |
Mandatory Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct use of PPE. The following must be worn at all times during handling and disposal procedures.
| Protection Type | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[7] | Protects against splashes of the corrosive material and the violent reaction that can occur with water. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). | Standard nitrile gloves may offer insufficient protection against this reactive compound. Consult a glove compatibility chart. |
| Skin/Body Protection | A chemical-resistant lab coat or apron.[5] Fire-retardant clothing is recommended. | Protects skin from severe burns upon contact.[3] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[5][10] | Prevents inhalation of toxic and corrosive vapors. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
For Small Spills (in a fume hood):
-
Contain: Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container using spark-proof tools.[11]
-
Decontaminate: Wipe the spill area with a cloth lightly dampened with an inert solvent (e.g., toluene or xylene), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Isolate: Close the fume hood sash and secure the laboratory. Prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12] Do not attempt to clean up a large spill yourself.
Disposal Procedures: A Two-Track Approach
The correct disposal procedure depends on the quantity of the material. Bulk or unused 2-Formylthiophene-3-sulfonyl chloride must be handled differently from residual amounts in reaction vessels or on glassware.
Decision Workflow for Disposal
The following diagram outlines the critical decision-making process for selecting the appropriate disposal protocol.
Caption: Decision workflow for proper disposal.
Protocol A: Small-Scale Laboratory Neutralization
This protocol is intended for quenching residual amounts of 2-Formylthiophene-3-sulfonyl chloride in reaction mixtures or for decontaminating glassware. This procedure must be performed in a chemical fume hood.
Materials:
-
Large beaker (at least 10x the volume of the solution to be neutralized)
-
Stir plate and stir bar
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium carbonate (Na₂CO₃) solution
-
pH paper
Step-by-Step Methodology:
-
Prepare the Base: In the large beaker, place a volume of cold, saturated sodium bicarbonate solution that is sufficient to neutralize the estimated amount of sulfonyl chloride. A general rule is to use at least a 5-10 molar equivalent of base.[10] Place the beaker in an ice bath and begin vigorous stirring.
-
Slow, Controlled Addition: Using a dropping funnel or pipette, add the solution containing the residual 2-Formylthiophene-3-sulfonyl chloride to the cold, stirred basic solution in a dropwise manner.[5][10]
-
Causality: The reaction is exothermic and produces gas (HCl, which is then neutralized by the bicarbonate to form CO₂).[10] Slow addition is critical to control the rate of reaction, prevent excessive heat generation, and avoid dangerous foaming and splashing.
-
-
Monitor the Reaction: Continue stirring in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.
-
Verify Neutralization: Once the reaction has subsided, remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution with pH paper to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more bicarbonate solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution contains sodium 2-formylthiophene-3-sulfonate and sodium chloride. While significantly less hazardous, it must still be collected in a properly labeled aqueous hazardous waste container for disposal by your institution's EHS department.[9]
Protocol B: Bulk and Unused Material Disposal
This protocol is for the disposal of the original container of 2-Formylthiophene-3-sulfonyl chloride, whether it is full, partially used, or expired. Do not attempt to neutralize bulk quantities.
Step-by-Step Methodology:
-
Ensure Proper Packaging: The container must be securely sealed, clean, and intact.[13] The original manufacturer's label must be legible. If the container is damaged, it must be placed in a secondary containment vessel.
-
Labeling for Disposal: Attach a hazardous waste tag to the container as required by your institution and local regulations.[12] The tag must clearly list the full chemical name: "2-Formylthiophene-3-sulfonyl chloride."
-
Segregation and Storage: Store the container in a designated satellite accumulation area for hazardous waste.[9] It should be segregated with other reactive and corrosive chemicals, away from water and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9][12] Only certified professionals should handle the transport and final disposal of bulk reactive chemicals.[13][14]
References
- Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. Benchchem.
- Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide. Benchchem.
- Thiophene Safety D
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Hazardous Waste segregation in the Labor
- Sulphuryl Chloride Safety D
- Safety Data Sheet for a generic sulfonyl chloride. Sigma-Aldrich.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- p-Toluenesulphonyl chloride Safety D
- Requirement of Chemicals moving to the LVB for Department of Chemistry. University of Oslo.
- Lab Safety Services - Assessment & Compliance. TRC Companies.
- Thiophene-2-Carboxaldehyde Safety D
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
- 2-Formylthiophene Safety Data Sheet. Avocado Research Chemicals Ltd.
- How To: Lab Waste. YouTube.
- Thionyl chloride procedure inform
- Furan-2-sulfonyl chloride Safety D
- Sulfonyl halide. Wikipedia.
- 2-Formylthiophene Chemical Inform
- 2-Methyltetrahydrothiophene Safety D
- Thionyl Chloride Safety D
- Thiophene-2-sulfonyl chloride Safety D
- 5-Chlorothiophene-2-carbonyl Chloride Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
